5-Amino-1-naphthalenesulfonamide hydrochloride
Description
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Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBOBZDWXGYVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1-naphthalenesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a feasible and robust synthetic route for 5-Amino-1-naphthalenesulfonamide hydrochloride. The synthesis is presented as a multi-step process, commencing from the readily available 5-Amino-1-naphthalenesulfonic acid. Each stage of the synthesis is elaborated with procedural details and the underlying scientific rationale for the experimental choices.
Introduction
This compound is a key chemical intermediate with applications in medicinal chemistry and dye synthesis. Its structural motif, featuring a sulfonamide group and an amino group on a naphthalene core, makes it a versatile building block for the development of novel compounds with diverse biological activities. This guide focuses on a logical and efficient multi-step synthesis, providing the necessary detail for its replication in a laboratory setting.
The Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be strategically approached in four main stages, starting from 5-Amino-1-naphthalenesulfonic acid (also known as Laurent's acid)[1][2][3]. This pathway involves the protection of the reactive amino group, conversion of the sulfonic acid to a sulfonamide, and subsequent deprotection to yield the final product as its hydrochloride salt.
The key transformations are:
-
Protection of the Amino Group: The amino group of 5-Amino-1-naphthalenesulfonic acid is protected as an acetamide to prevent unwanted side reactions during the subsequent chlorination step.
-
Formation of the Sulfonyl Chloride: The acetamido-protected naphthalenesulfonic acid is converted to the corresponding sulfonyl chloride, a highly reactive intermediate essential for the formation of the sulfonamide.
-
Sulfonamide Formation (Amidation): The sulfonyl chloride is reacted with ammonia to form the sulfonamide.
-
Deprotection and Hydrochloride Salt Formation: The acetyl protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.
Caption: Multi-step synthesis workflow for this compound.
Detailed Experimental Protocols
Part 1: Protection of the Amino Group - Synthesis of 5-Acetamido-1-naphthalenesulfonic acid
The initial step focuses on the protection of the primary amino group of 5-Amino-1-naphthalenesulfonic acid. Acetylation is a common and effective method for this purpose, utilizing acetic anhydride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-Amino-1-naphthalenesulfonic acid in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the suspension at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for a period of 1-2 hours to ensure complete acetylation.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted acetic acid and anhydride, and then dried.
Causality of Experimental Choices:
-
Acetic Anhydride: This is a readily available and highly effective acetylating agent that reacts cleanly with the amino group.
-
Glacial Acetic Acid: It serves as a solvent that can dissolve the starting material to some extent and is compatible with the reaction conditions.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product, 5-Acetamido-1-naphthalenesulfonic acid, is sparingly soluble in cold water, allowing for its easy isolation.
| Reagent/Parameter | Quantity/Value | Rationale |
| 5-Amino-1-naphthalenesulfonic acid | 1 equivalent | Starting Material |
| Acetic Anhydride | 1.5-2 equivalents | Acetylating Agent |
| Glacial Acetic Acid | Sufficient for slurry | Solvent |
| Reaction Temperature | 50-60 °C | To facilitate the reaction |
| Reaction Time | 1-2 hours | For complete conversion |
| Expected Yield | >90% | High-yielding reaction |
Part 2: Formation of the Sulfonyl Chloride - Synthesis of 5-Acetamido-1-naphthalenesulfonyl chloride
This step involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. Thionyl chloride is a common reagent for this transformation.
Protocol:
-
Reaction Setup: In a fume hood, place the dried 5-Acetamido-1-naphthalenesulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.
-
Reagent Addition: Carefully add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-Acetamido-1-naphthalenesulfonyl chloride is then typically used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: A common and effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides.
-
DMF (catalyst): Acts as a catalyst to accelerate the reaction rate.
-
Reflux: The elevated temperature is necessary to drive the reaction to completion.
-
Use in Fume Hood: The reaction evolves toxic gases (HCl and SO₂) and must be performed in a well-ventilated fume hood.
| Reagent/Parameter | Quantity/Value | Rationale |
| 5-Acetamido-1-naphthalenesulfonic acid | 1 equivalent | Starting Material |
| Thionyl Chloride | 3-5 equivalents | Chlorinating Agent |
| N,N-dimethylformamide (DMF) | Catalytic amount | Catalyst |
| Reaction Temperature | Reflux | To drive the reaction |
| Reaction Time | 2-4 hours | For complete conversion |
Part 3: Sulfonamide Formation - Synthesis of 5-Acetamido-1-naphthalenesulfonamide
The highly reactive sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.
Protocol:
-
Reaction Setup: Dissolve the crude 5-Acetamido-1-naphthalenesulfonyl chloride in a suitable inert solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours or overnight to ensure complete conversion.
-
Work-up and Isolation: The product, being a solid, will precipitate out of the solution. The precipitate is collected by filtration, washed with water to remove any ammonium chloride, and then dried.
Causality of Experimental Choices:
-
Ammonia Solution: Provides the nucleophilic amine to react with the electrophilic sulfonyl chloride.
-
Inert Solvent: Acetone or THF are good solvents for the sulfonyl chloride and do not react with the reagents.
-
Cooling: The reaction is often exothermic, and initial cooling helps to control the reaction rate.
| Reagent/Parameter | Quantity/Value | Rationale |
| 5-Acetamido-1-naphthalenesulfonyl chloride | 1 equivalent | Starting Material |
| Concentrated Ammonia Solution | Excess | Amine Source |
| Acetone or THF | Sufficient for dissolution | Solvent |
| Reaction Temperature | 0 °C to Room Temperature | Reaction control and completion |
| Reaction Time | Several hours to overnight | For complete conversion |
Part 4: Deprotection and Hydrochloride Salt Formation - Synthesis of this compound
The final step involves the removal of the acetyl protecting group and the formation of the hydrochloride salt. This is achieved by acid hydrolysis.
Protocol:
-
Reaction Setup: Suspend the 5-Acetamido-1-naphthalenesulfonamide in a mixture of water and concentrated hydrochloric acid in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, this compound, will crystallize out of the solution.
-
Purification: The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.[4]
Causality of Experimental Choices:
-
Hydrochloric Acid: Serves as both the catalyst for the hydrolysis of the amide and the source of the chloride counter-ion for the final salt.
-
Reflux: The high temperature is required to facilitate the cleavage of the stable amide bond.
-
Crystallization upon Cooling: The hydrochloride salt of the product is generally less soluble in the acidic aqueous medium at lower temperatures, allowing for its isolation.
| Reagent/Parameter | Quantity/Value | Rationale |
| 5-Acetamido-1-naphthalenesulfonamide | 1 equivalent | Starting Material |
| Concentrated Hydrochloric Acid | Excess | Catalyst and Salt Formation |
| Water | Sufficient for slurry | Solvent |
| Reaction Temperature | Reflux | To facilitate hydrolysis |
| Reaction Time | Several hours | For complete deprotection |
Conclusion
The described four-step synthesis provides a reliable and scalable route to this compound from 5-Amino-1-naphthalenesulfonic acid. The methodology employs standard organic transformations and readily available reagents. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The final product is a valuable intermediate for further chemical exploration in drug discovery and materials science.
References
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- 5-Amino-2-naphthalenesulfonic acid = 95 119-79-9 - Sigma-Aldrich.
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- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
- Domokos, A., Nagy, B., Szilagyi, B., Marosi, G., & Nagy, Z. K. (2021). Integrated Continuous Pharmaceutical Technologies—A Review. Pharmaceutics, 13(3), 349.
- Synthesis of 1-naphthalenesulfonyl chloride - PrepChem.com.
- 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- - Substance Details - SRS | US - EPA.
- A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids - PMC - NIH.
- 5-Amino-1-naphthol 95 83-55-6 - Sigma-Aldrich.
- Edward, J. T., & Meacock, S. C. R. (1957). The Hydrolysis of Acid Amides in Concentrated Hydrochloric Acid Solutions. Journal of the Chemical Society (Resumed), 2000-2004.
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - SciSpace.
- Deprotection Guide - Glen Research.
- 5-Amino-1-naphthalenesulfonic acid | CAS 84-89-9 | SCBT.
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Syrris.
- Separation of 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies.
- Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride - Google P
- 4 questions with answers in MULTISTEP SYNTHESIS | Science topic - ResearchG
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2019-12-24).
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- Synthesis of 1-Amino-naphthalene-6-sulphonic acid - PrepChem.com.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
Sources
An In-Depth Technical Guide to 5-Amino-1-naphthalenesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No: 1215328-08-7). This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. While specific experimental data for the hydrochloride salt is limited, this guide synthesizes available information on the parent compound and related analogs to provide a thorough understanding of its characteristics and potential utility.
Introduction
This compound is a member of the naphthalenesulfonamide family, a class of compounds recognized for their diverse biological activities.[1] The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2] Sulfonamides, in general, are a well-established class of pharmacophores known for their antibacterial, anticancer, and anti-inflammatory properties.[1][3] The combination of these two moieties in this compound suggests its potential as a valuable building block for the development of novel therapeutic agents and functional materials. This guide will delve into the known chemical properties, propose a detailed synthetic pathway, and explore the potential applications of this compound, drawing upon data from its free amine and sulfonic acid precursors where necessary.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, other properties are inferred from its free amine form, 5-Amino-1-naphthalenesulfonamide, and the related 5-Amino-1-naphthalenesulfonic acid.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | 1-Aminonaphthalene-5-sulfonamide hydrochloride | [4] |
| CAS Number | 1215328-08-7 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 258.72 g/mol | [4] |
| Appearance | Inferred to be a solid | - |
| Melting Point | >300 °C (for the related 5-Amino-1-naphthalenesulfonic acid) | [5] |
| Solubility | Soluble in hot water (for the related 5-Amino-1-naphthalenesulfonic acid) | [6] |
| Storage Temperature | -20°C | [4] |
Computed Properties:
| Property | Value | Source |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Topological Polar Surface Area | 94.6 Ų | [7] |
| Heavy Atom Count | 16 | [7] |
Synthesis and Mechanism
Step 1: Conversion of 5-Amino-1-naphthalenesulfonic acid to 5-Amino-1-naphthalenesulfonyl chloride
The initial step involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is a standard transformation typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Mechanism: The lone pair of electrons on the oxygen of the sulfonic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then attacks the sulfur atom of the intermediate, displacing a molecule of sulfur dioxide and a chloride ion to yield the sulfonyl chloride.
Step 2: Amination of 5-Amino-1-naphthalenesulfonyl chloride to 5-Amino-1-naphthalenesulfonamide
The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide. This reaction is a nucleophilic acyl substitution at the sulfur atom.
Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to yield the sulfonamide.
Step 3: Formation of the Hydrochloride Salt
The final step involves the protonation of the amino group of 5-Amino-1-naphthalenesulfonamide with hydrochloric acid to form the hydrochloride salt. This is a simple acid-base reaction.
Proposed Experimental Protocol:
Materials:
-
5-Amino-1-naphthalenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Hydrochloric acid (HCl) in diethyl ether or methanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Amino-1-naphthalenesulfonic acid in an excess of thionyl chloride.
-
Add a catalytic amount of anhydrous DMF.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 5-Amino-1-naphthalenesulfonyl chloride can be used directly in the next step or purified by recrystallization.
-
-
Sulfonamide Formation:
-
Dissolve the crude sulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-1-naphthalenesulfonamide.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude 5-Amino-1-naphthalenesulfonamide in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a complex pattern of aromatic protons on the naphthalene ring. The protons of the amino and sulfonamide groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms of the naphthalene ring, with the carbons attached to the amino and sulfonamide groups showing characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (around 3300-3500 cm⁻¹).
-
Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group would be expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).
-
Potential Applications and Fields of Research
The structural features of this compound suggest its potential utility in several areas of research and development.
-
Medicinal Chemistry and Drug Discovery:
-
The sulfonamide moiety is a known pharmacophore with a wide range of biological activities.[1] This compound could serve as a scaffold for the synthesis of novel inhibitors of various enzymes or receptors. The amino group provides a convenient handle for further chemical modification to explore structure-activity relationships.
-
Naphthalene derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.[2]
-
-
Fluorescent Probes and Materials Science:
-
The related 5-Amino-1-naphthalenesulfonic acid is known to be a fluorophore.[9] It is plausible that this compound also possesses fluorescent properties. This could be exploited in the development of fluorescent probes for biological imaging or as a component in novel functional materials.
-
Sources
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- 9. scbt.com [scbt.com]
5-Amino-1-naphthalenesulfonamide hydrochloride CAS number 1215328-08-7
An In-depth Technical Guide to 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No. 1215328-08-7)
This document provides a comprehensive technical overview of this compound, a unique chemical entity poised for application in early-stage drug discovery and chemical biology. As a compound available to researchers, its full potential is still being uncovered. This guide synthesizes available data with established principles of medicinal chemistry and molecular pharmacology to provide a foundational resource for scientists exploring its utility. We will delve into its chemical identity, propose a robust synthetic strategy, and explore promising avenues for research based on the well-documented activities of structurally related naphthalenesulfonamides.
Part 1: Core Identity and Physicochemical Profile
This compound is a distinct organic molecule featuring the naphthalenesulfonamide core. This scaffold is of significant interest in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] The naphthalene ring system provides a rigid, aromatic platform that can be strategically functionalized to interact with biological targets, while the sulfonamide group is a well-established pharmacophore found in numerous approved drugs.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for laboratory use. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized as follows.
| Property | Value | Source(s) |
| CAS Number | 1215328-08-7 | [2][3][4][5] |
| Alternate CAS (Free Amine) | 32327-47-2 | [3][6] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂S | [2] |
| Molecular Weight | 258.73 g/mol | [7] |
| Appearance | Crystalline Solid / Powder | [8][9] |
Part 2: Synthesis and Structural Verification
While commercial procurement is an option for initial studies, a scalable and verifiable synthesis is crucial for any robust research program. Based on established transformations in naphthalene chemistry, we propose a logical and efficient synthetic pathway.
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached from 5-amino-1-naphthalenesulfonic acid, a commercially available starting material. The workflow involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amidation to install the sulfonamide group.
Caption: Proposed synthetic route for 5-Amino-1-naphthalenesulfonamide HCl.
Step-by-Step Synthetic Protocol
This protocol is a representative methodology. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
-
Amino Group Protection:
-
Suspend 1 equivalent of 5-amino-1-naphthalenesulfonic acid in pyridine.
-
Cool the mixture in an ice bath and add 1.2 equivalents of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Quench the reaction with cold water and collect the precipitated N-acetylated product by filtration.
-
-
Sulfonyl Chloride Formation:
-
Caution: This step should be performed in a well-ventilated fume hood as it generates acidic gases.
-
Suspend the dried N-acetylated product in an excess of thionyl chloride (SOCl₂), with a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.
-
Cool the reaction and carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude sulfonyl chloride.
-
-
Amidation:
-
Cool a concentrated solution of ammonium hydroxide in a pressure-resistant vessel using an ice-salt bath.
-
Slowly add the crude sulfonyl chloride portion-wise to the cold ammonium hydroxide solution.
-
Seal the vessel and allow it to stir at room temperature for 12-18 hours.
-
Cool the vessel, vent carefully, and collect the precipitated N-acetyl-5-amino-1-naphthalenesulfonamide by filtration.
-
-
Deprotection and Salt Formation:
-
Suspend the N-acetylated sulfonamide in a solution of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the solution. The product, this compound, should crystallize out.
-
Collect the solid by filtration, wash with a small amount of cold water, followed by diethyl ether, and dry under vacuum.
-
Structural Verification Protocol
Identity and purity of the final compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is desirable). A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a standard starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) should show a parent ion [M+H]⁺ corresponding to the free amine at m/z ~223.27.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum (in DMSO-d₆) should show characteristic aromatic proton signals in the 7-8.5 ppm range, along with broad signals for the amino (-NH₂) and sulfonamide (-SO₂NH₂) protons.
-
¹³C NMR: Should reveal 10 distinct carbon signals corresponding to the naphthalene ring system.
-
Part 3: Potential Applications and Mechanistic Exploration
The true value of this compound lies in its potential as a research tool or a scaffold for further drug development. Its structure suggests several promising avenues for investigation, primarily informed by the activities of well-studied analogs.
Avenue for Investigation: Calmodulin Antagonism
A closely related class of compounds, typified by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) , are potent antagonists of calmodulin (CaM).[10] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular transducer of calcium signals, modulating the activity of numerous enzymes, including protein kinases and phosphatases.[11][12]
Mechanism of Calmodulin Action: Upon binding Ca²⁺, calmodulin undergoes a conformational change, allowing it to bind to and activate target proteins. W-7 and similar naphthalenesulfonamides are known to bind to the hydrophobic pockets of Ca²⁺-activated calmodulin, preventing it from interacting with its downstream targets.[13][14]
Caption: Hypothesized inhibition of the Calmodulin pathway.
Given its structural similarity, this compound is a prime candidate for screening as a novel CaM antagonist. It could serve as a new tool to probe CaM-dependent processes or act as a foundational scaffold for developing more potent and selective inhibitors.
Avenue for Investigation: Metabolic Pathway Modulation
Small molecule inhibitors of metabolic enzymes are of intense interest for treating obesity, diabetes, and age-related diseases. For example, the compound 5-Amino-1MQ is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates cellular energy balance and fat storage.[15][16] While structurally distinct from our topic compound, it demonstrates that small molecules containing an amino-substituted aromatic core can be potent metabolic modulators. Researchers could use this compound as a starting point for library synthesis to screen against metabolic targets like NNMT or other enzymes involved in NAD⁺ metabolism.
Avenue for Investigation: Chemical Biology and Probe Development
The related compound 5-Amino-1-naphthalenesulfonic acid is known to be a fluorophore, used for labeling biomolecules in immunoassays.[][18] The inherent fluorescence of the naphthalene core in this compound should be characterized. The primary amine provides a convenient chemical handle for conjugation to other molecules. This opens the possibility of using it to synthesize:
-
Fluorescent Probes: For tracking molecules within cells.
-
Affinity Reagents: By attaching it to a known ligand to "fish" for its binding partners.
-
Fragment-Based Drug Discovery: As a fragment for screening against protein targets.
Part 4: Essential Laboratory Protocols
Safety, Handling, and Storage
As with any research chemical, proper handling is paramount.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9] Long-term storage at -20°C is recommended for optimal stability, similar to related compounds.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20] For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[20]
Stock Solution Preparation
The solubility of naphthalenesulfonamide hydrochlorides in aqueous buffers is often limited. A reliable method for preparing stock solutions for biological assays involves using an organic solvent.
-
Accurately weigh the desired amount of this compound in a microfuge tube.
-
Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the compound, aiming for a high-concentration stock (e.g., 10-50 mM). Data for the similar compound W-7 shows solubility of ~14 mg/mL in DMSO.[8]
-
Vortex thoroughly until the solid is completely dissolved.
-
For experiments, dilute this DMSO stock into the final aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Aqueous solutions are not recommended for long-term storage.[8]
Example Protocol: In Vitro Calcineurin (CaN) Inhibition Assay
This protocol provides a framework to test the hypothesis that the compound inhibits CaM-dependent enzyme activity. Calcineurin is a CaM-dependent phosphatase.
-
Assay Principle: The assay measures the dephosphorylation of a specific substrate (e.g., RII phosphopeptide) by Calcineurin. Inhibition is quantified by a decrease in phosphate release.
-
Reagents:
-
Recombinant human Calcineurin, Calmodulin, and RII phosphopeptide substrate.
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂).
-
Malachite green reagent for phosphate detection.
-
Test Compound: this compound (serial dilutions from DMSO stock).
-
Positive Control: W-7 or Cyclosporin A.
-
-
Procedure:
-
In a 96-well plate, add assay buffer.
-
Add the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include "no inhibitor" and "positive control" wells.
-
Add Calmodulin and Calcineurin to all wells and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction and quantify the released phosphate by adding the malachite green reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound (CAS 1215328-08-7) represents a promising, albeit underexplored, chemical tool. Its naphthalenesulfonamide core provides a validated starting point for engaging with important biological targets. While its specific mechanism of action awaits detailed investigation, the strong precedent set by related calmodulin antagonists and other bioactive naphthalene-based molecules provides a clear and rational path forward. This guide offers the foundational knowledge—from synthesis to biological screening—for researchers to begin unlocking the potential of this versatile compound in the ongoing quest for novel therapeutics and chemical probes.
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An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-naphthalenesulfonamide Hydrochloride
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated solubility profile of 5-Amino-1-naphthalenesulfonamide hydrochloride (CAS No: 1215328-08-7).[1][2][3][4][5][6][7] Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document establishes a robust predictive framework based on the well-documented behavior of structurally related sulfonamides and foundational physicochemical principles. Methodologies for empirical determination are also provided to empower researchers in generating precise data.
Introduction and Physicochemical Properties
This compound is a sulfonamide derivative of an aminonaphthalene core. Its structure, featuring an aromatic naphthalene ring, an amino group, and a sulfonamide group, dictates its solubility characteristics. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free amine (CAS No: 32327-47-2).[1][3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Amino-1-naphthalenesulfonamide (Free Amine) | General Sulfonamides |
| CAS Number | 1215328-08-7[1][2][4][5] | 32327-47-2[1][3] | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O₂S[3][4][5] | C₁₀H₁₀N₂O₂S | Variable |
| Molecular Weight | 258.72 g/mol [3][5] | 222.27 g/mol | Variable |
| Predicted pKa | The amino group and the sulfonamide group will have distinct pKa values, influencing solubility at different pH levels. Specific values are not readily available. | The amino group is basic, and the sulfonamide group is acidic. | Generally weak acids, with pKa values influenced by substituents. |
| Predicted LogP | The naphthalene ring suggests a degree of lipophilicity, while the ionizable groups enhance hydrophilicity. | Higher lipophilicity than the hydrochloride salt. | Varies widely based on molecular structure.[8] |
Theoretical Solubility Profile
The solubility of this compound is governed by the interplay of its chemical structure with the properties of the solvent, temperature, and pH of the medium.
As a hydrochloride salt of an amine, the compound is expected to be more soluble in acidic to neutral aqueous solutions where the amino group is protonated. The sulfonamide group can also ionize, contributing to solubility changes with pH. The aromatic naphthalene core, however, imparts a hydrophobic character that may limit overall aqueous solubility. For the related compound 5-amino-1-naphthalenesulfonic acid, it is noted to be soluble in hot water, suggesting that temperature will significantly enhance the aqueous solubility of its sulfonamide derivative as well.[9]
The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds with the amino and sulfonamide groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to act as both hydrogen bond donors and acceptors, these solvents are predicted to be effective at solvating this compound. Studies on other sulfonamides have shown that solubility is generally highest in methanol and decreases with increasing alkyl chain length of the alcohol.[10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and are expected to effectively solubilize the compound. A structurally similar, though more complex, naphthalenesulfonamide hydrochloride is reported to be soluble in DMSO.[11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant polarity of the amino and sulfonamide groups, especially in the hydrochloride salt form, suggests that solubility in nonpolar solvents will be low.[8]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | Low to Moderate | Hydrochloride salt enhances solubility, but the naphthalene ring is hydrophobic. |
| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | High | Effective hydrogen bond acceptors. |
| Nonpolar | Toluene, Hexane | Low | Mismatch in polarity. |
Factors Influencing Solubility
The pH of the aqueous medium is a critical determinant of the solubility of this compound due to its ionizable amino and sulfonamide groups.
-
Acidic pH: At low pH, the primary amino group will be protonated (-NH₃⁺), which is expected to increase solubility in aqueous media.
-
Neutral to Basic pH: As the pH increases, the amino group will become deprotonated (-NH₂), reducing its contribution to aqueous solubility. Conversely, the sulfonamide group (-SO₂NH₂) is weakly acidic and will deprotonate at higher pH values (-SO₂NH⁻), which would then increase solubility.
The interplay between these two ionizable groups will result in a pH-solubility profile where solubility is likely higher at both low and high pH extremes and potentially at its lowest near the isoelectric point. The solubility of sulfonamide-based polymers has been shown to exhibit a sharp transition in a narrow pH range.[12]
For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This is a well-documented phenomenon for sulfonamides in various solvents.[10][13][14] It is therefore highly probable that the solubility of this compound in both aqueous and organic solvents will be significantly enhanced at elevated temperatures.
Experimental Determination of Solubility
Given the absence of published data, empirical determination of the solubility of this compound is essential for research and development applications.
The gold standard for determining thermodynamic solubility is the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
A high-performance liquid chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying sulfonamides.
Table 3: General Parameters for HPLC Method Development
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Based on the UV spectrum of the naphthalene chromophore (typically around 254 nm and other maxima). |
| Injection Volume | 10 µL |
The development of sensitive and accurate analytical methods is crucial for therapeutic drug monitoring and toxicological studies.[15]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- Current time information in Wakulla County, US. Google.
- Paruta, A. N. (1969). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 58(2), 216-220.
- Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
- Delgado, D. R., Martínez, F. (2013). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 18(9), 11303-11317.
- Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2009). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 17(1), 27-33.
- Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
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This compound. Pharmaffiliates. Retrieved from [Link]
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Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
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5-Amino-1-naphthol (CAS 83-55-6). Cheméo. Retrieved from [Link]
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5-Amino-1-naphthol. PubChem. Retrieved from [Link]
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2-Amino-1-naphthalenesulfonic acid. PubChem. Retrieved from [Link]
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Wikipedia:Requested articles/Natural sciences/Chemistry. Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Determination of the Fluorescence Quantum Yield of 5-Amino-1-naphthalenesulfonamide hydrochloride
This in-depth technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of 5-Amino-1-naphthalenesulfonamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for characterizing the photophysical properties of this and similar fluorescent molecules. The content herein is structured to provide not just a protocol, but a foundational understanding of the principles and causalities behind each experimental step, ensuring scientific integrity and reproducibility.
Foundational Principles: Understanding the Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2][3][4] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a critical characteristic for applications such as fluorescent probes, sensors, and imaging agents.
The deactivation of an excited state can occur through various radiative and non-radiative pathways.[1] The quantum yield is mathematically expressed as the ratio of the rate of radiative decay (fluorescence) to the sum of the rates of all decay pathways:
Φf = kr / (kr + knr)
Where:
-
kr is the rate constant for radiative decay (fluorescence).
-
knr is the sum of the rate constants for all non-radiative decay pathways (e.g., internal conversion, intersystem crossing, quenching).
Two primary methods exist for determining the fluorescence quantum yield: the absolute method and the relative method.[2][5][6] The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, offering high accuracy.[2][5][6] However, it requires specialized equipment.[5] The relative method, which is more commonly employed, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2][7] This guide will focus on the more accessible and widely practiced relative method.
The Comparative Method: A Self-Validating Experimental Design
The cornerstone of the relative quantum yield determination is the use of a fluorescent standard.[1][8] The principle lies in the assumption that if the sample and the standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[1][4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
Φx / Φst = (Fx / Fst) * (Ast / Ax) * (nx^2 / nst^2)
Where:
-
Φ is the fluorescence quantum yield.
-
F is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st denote the unknown sample and the standard, respectively.[1][3][9]
To ensure the trustworthiness of the results, a series of solutions with varying concentrations for both the sample and the standard should be prepared and measured.[1][7] Plotting the integrated fluorescence intensity versus absorbance for each series should yield a straight line passing through the origin.[1][10] The slope of this line is then used in the calculation, which provides a more robust and validated result than a single-point measurement.[7][9][10]
Selecting an Appropriate Standard
The choice of the quantum yield standard is critical for the accuracy of the measurement.[11] An ideal standard should exhibit the following characteristics:
-
A well-characterized and consistent quantum yield.
-
Spectral overlap with the sample , meaning its absorption and emission spectra are in a similar range to the sample.[7]
-
High photostability under the experimental conditions.
-
Solubility in the same solvent as the sample to minimize errors related to the refractive index.
For the determination of the quantum yield of this compound, which is excited in the UV range, quinine sulfate is a highly suitable and commonly used standard.[5] Quinine sulfate dissolved in 0.1 M or 0.5 M sulfuric acid has a well-established quantum yield of approximately 0.546 to 0.60.[12][13][14]
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines the detailed steps for determining the fluorescence quantum yield of this compound using quinine sulfate as a standard.
Materials and Instrumentation
| Reagents | Equipment |
| This compound | UV-Vis Spectrophotometer |
| Quinine sulfate dihydrate (fluorescence standard grade) | Spectrofluorometer with spectral correction capabilities |
| Sulfuric acid (H₂SO₄), concentrated | Quartz cuvettes (1 cm path length) for both absorbance and fluorescence |
| Spectroscopic grade solvent (e.g., ultrapure water) | Calibrated volumetric flasks and pipettes |
Solution Preparation
Causality: Scrupulous cleanliness of all glassware and the use of high-purity solvents are paramount to avoid contamination from fluorescent impurities, which can significantly impact the results.[1][5]
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of a known concentration (e.g., 10⁻⁴ M).
-
Sample Stock Solution (this compound): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent (e.g., ultrapure water or a suitable buffer) to prepare a stock solution of a known concentration (e.g., 10⁻⁴ M).
-
Working Solutions: Prepare a series of dilutions from both stock solutions. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the selected excitation wavelength.[1][7] This range is crucial to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1][7]
Spectroscopic Measurements
Causality: Maintaining identical experimental settings for both the sample and the standard is critical to ensure a valid comparison of their fluorescence intensities.[1]
-
Absorbance Spectra:
-
Record the absorbance spectra of the solvent blank, and each of the standard and sample working solutions using a UV-Vis spectrophotometer.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Without changing any instrument settings (e.g., excitation and emission slit widths, detector voltage), record the fluorescence emission spectra for each of the standard and sample working solutions.[1]
-
Ensure that the recorded spectra are corrected for the instrument's spectral response.
-
Data Analysis
-
Blank Subtraction: Subtract the absorbance of the solvent blank from the absorbance of each working solution. Similarly, subtract the integrated intensity of the solvent blank's emission spectrum from the integrated intensities of the working solutions' emission spectra.
-
Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.
-
Plotting: For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Gradient Determination: Perform a linear regression for both plots. The resulting graph should be a straight line passing through the origin, and the slope (gradient) of this line should be determined.[10]
-
Quantum Yield Calculation: Use the gradients obtained from the plots in the following equation to calculate the quantum yield of the sample:
Φx = Φst * (Gradx / Gradst) * (nx^2 / nst^2)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.[1]
-
Data Presentation and Visualization
Tabulated Data
Table 1: Spectroscopic Data for Quantum Yield Determination
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard (Quinine Sulfate) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Sample (this compound) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Table 2: Calculated Quantum Yield
| Parameter | Value |
| Standard (Quinine Sulfate) | |
| Known Quantum Yield (Φst) | e.g., 0.546[12][13] |
| Refractive Index of Solvent (nst) | e.g., 1.33 for water |
| Gradient (Gradst) | |
| Sample (this compound) | |
| Refractive Index of Solvent (nx) | e.g., 1.33 for water |
| Gradient (Gradx) | |
| Calculated Quantum Yield (Φx) |
Experimental Workflow Diagram
Caption: Relationship of measured parameters for calculating the unknown quantum yield.
Conclusion and Best Practices
The accurate determination of the fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. By following the detailed comparative method outlined in this guide, researchers can obtain reliable and reproducible data for this compound. Adherence to best practices, including the use of a suitable standard, careful sample preparation, and consistent instrument parameters, is essential for ensuring the scientific integrity of the results. The self-validating nature of the gradient method provides a high degree of confidence in the determined quantum yield, making it a cornerstone of photophysical characterization in both academic and industrial research settings.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
- Fluorescence quantum yield measurement | JASCO Global. (2021-03-10).
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate.
- Quinine sulfate - OMLC.
- QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.
- Quinine sulfate - OMLC.
- Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. (2023-03-15).
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS.
- Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu.
- Relative Quantum Yield - Edinburgh Instruments.
- Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)*. (2011-08-31).
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Methodological & Application
Application Notes & Protocols: 5-Amino-1-naphthalenesulfonamide Hydrochloride as a Key Intermediate in Modern Organic Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 5-Amino-1-naphthalenesulfonamide hydrochloride. This document provides in-depth insights into its properties, applications, and detailed protocols for its use as a versatile intermediate in the synthesis of complex organic molecules.
Introduction: The Strategic Importance of the Naphthalenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant portion of sulfur-containing drugs on the market.[1][2] Its presence can enhance water solubility and modulate the metabolic profile of a drug candidate.[2] Within this class, naphthalene-based sulfonamides are of particular interest as they form the structural core of various biologically active compounds.[3][4] this compound emerges as a critical building block, offering two reactive sites—the primary amine and the sulfonamide group—for diverse chemical modifications.[5] This dual functionality allows for the construction of complex molecular architectures, making it a valuable starting material in the synthesis of targeted therapeutics, such as kinase inhibitors and receptor antagonists.[6][7]
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties and safety information is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₂S · HCl | [8][9] |
| Molecular Weight | 258.72 g/mol | [8] |
| CAS Number | 1215328-08-7 | [8] |
| Appearance | Solid, Crystalline Powder | [10] |
| Melting Point | >300 °C / 572 °F | [10] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [11] |
Health & Safety Information
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[10][12][13][14]
| Hazard Category | Statement | Precautionary Measures | First Aid |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves and clothing. Wash hands thoroughly after handling.[12][13] | Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10][12] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side-shields or goggles.[10][12] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12][13] | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |
| General Handling | Avoid ingestion and inhalation. Avoid dust formation. | Do not eat, drink or smoke when using this product. | If ingested, clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10][14] |
Core Applications in Synthetic Chemistry
The synthetic utility of this compound stems from the differential reactivity of its amino and sulfonamide moieties. The primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, which allows for the extension of the molecular framework. The sulfonamide group, a key pharmacophore, can engage in hydrogen bonding and other non-covalent interactions within a biological target.
A notable application is in the synthesis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a well-known calmodulin antagonist.[15][16] While not a direct synthesis from the title compound, the underlying naphthalenesulfonamide scaffold is the key to its biological activity.[15] Furthermore, the naphthalene core is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for utilizing this compound as a starting material in a multi-step synthesis project.
Caption: Generalized workflow for the synthesis of derivatives.
Experimental Protocol: N-Acetylation of 5-Amino-1-naphthalenesulfonamide
This protocol details a standard procedure for the N-acetylation of the primary amino group, a common first step in many synthetic routes.
Materials and Reagents
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (or THF) to the flask to create a suspension.
-
Base Addition: Cool the flask in an ice bath. Slowly add pyridine (2.0 eq) to the suspension with stirring. The hydrochloride salt will be neutralized, and the free amine will dissolve.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization and Quality Control Workflow
Ensuring the identity and purity of the synthesized product is a critical step. The following diagram outlines a typical analytical workflow.
Caption: Analytical workflow for product characterization.
Analytical Techniques for Product Validation
A combination of analytical methods is essential to confirm the structure and purity of the synthesized N-acetyl-5-amino-1-naphthalenesulfonamide.
| Analytical Technique | Purpose | Expected Result for N-acetylated Product |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound.[17][18] | A major peak corresponding to the product, with purity typically >95%. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product.[17][19] | A molecular ion peak corresponding to the calculated mass of the N-acetylated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the position of the acetyl group.[17][19] | Appearance of a new singlet in the ¹H NMR spectrum around 2 ppm (methyl protons of the acetyl group) and a downfield shift of the aromatic protons adjacent to the amide group. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Appearance of a characteristic amide C=O stretch (around 1660 cm⁻¹) and disappearance of the N-H stretching vibrations of the primary amine. |
| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the product.[19] | The experimentally determined percentages of C, H, N, and S should match the calculated values for the molecular formula. |
Conclusion
This compound is a high-value intermediate for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry.[4] Its defined structure and dual reactive sites provide a reliable platform for constructing diverse and complex molecules. The protocols and data presented herein offer a foundational framework for researchers to safely and effectively utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel therapeutic agents.
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET (1-Aminonaphthalene-5-sulfonic acid). (2024, March 30). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (5-(2-Aminoethylamino)-1-naphthalenesulfonicacid sodium salt). (2024, April 1). Fisher Scientific.
- PRODUCT INFORMATION - W-7 (hydrochloride). (2022, October 26). Cayman Chemical.
- Safety Data Sheet - 5-Amino-1-naphthol. (2024, November 4). DC Fine Chemicals.
- Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007, February 8). Journal of Medicinal Chemistry.
- SAFETY DATA SHEET - Thermo Fisher Scientific (4-Amino-3-hydroxy-1-naphthalenesulfonic acid). (2010, October 29). Fisher Scientific.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Google Scholar.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).
- SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences.
- 5-AMINO-1-NAPHTHALENESULFONAMIDE, HYDROCHLORIDE Formula. (n.d.). ECHEMI.
- 5-AMINO-1-NAPHTHALENESULFONAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride. (n.d.). Chem-Impex.
- 5-Amino-1-naphthalenesulfonic acid. (n.d.). Santa Cruz Biotechnology.
- 5-Amino-1-naphthalenesulfonic Acid. (n.d.). TCI Chemicals.
- N‑(6‑Aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide, a centrin antagonist, inhibits Tb3+/peptides-binding properties. (2019, January 11). PubMed.
- N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP. (1993, March). PubMed.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed.
- Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).
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Application Note: Leveraging 5-Amino-1-naphthalenesulfonamide Hydrochloride in Enzyme Activity and Binding Assays
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of enzyme kinetics and the identification of novel inhibitors are foundational to both basic biological research and modern drug discovery. Environmentally sensitive fluorescent probes have become indispensable tools, offering high sensitivity and adaptability for real-time monitoring of enzyme-ligand interactions.[1] This guide provides a comprehensive overview of the principles and methodologies for using naphthalenesulfonamide derivatives, specifically 5-Amino-1-naphthalenesulfonamide hydrochloride, as extrinsic fluorescent probes in enzyme activity and binding assays. We will explore the underlying mechanism of action, provide detailed experimental protocols for direct and competitive binding assays, and discuss critical considerations for robust data interpretation and assay validation.
Part I: The Foundational Principle — Probing Molecular Interactions with Solvatochromic Dyes
The utility of the naphthalenesulfonamide scaffold in enzymology is rooted in its distinct photophysical properties. These molecules belong to a class of environmentally sensitive fluorophores, meaning their fluorescence characteristics are highly dependent on the polarity of their immediate surroundings.
The Mechanism of Fluorescence Activation
In a polar aqueous environment, compounds like 5-Amino-1-naphthalenesulfonamide are typically weakly fluorescent. This is due to efficient energy loss to the surrounding water molecules. However, when these probes bind to hydrophobic pockets on the surface of a protein—such as an enzyme's active site or an allosteric regulatory site—they are shielded from the aqueous environment. This transition into a non-polar, sterically confined microenvironment restricts molecular vibrations and minimizes energy loss, resulting in a significant increase in fluorescence quantum yield (intensity).[2]
Often, this enhancement in fluorescence is accompanied by a "blue shift," which is a shift of the emission maximum to a shorter wavelength.[3] The magnitude of the fluorescence increase and the extent of the blue shift provide valuable information about the hydrophobicity and nature of the binding site.
This principle allows us to monitor several key enzymatic events:
-
Ligand Binding: Direct binding of the probe to an enzyme can be quantified.
-
Conformational Changes: Allosteric regulation or substrate binding can alter the enzyme's conformation, exposing or concealing hydrophobic pockets that the probe can report on.
-
Competitive Inhibition: A test compound that displaces the bound probe from a hydrophobic pocket will cause a decrease in fluorescence, forming the basis of a powerful screening assay.[4]
Caption: Workflow for a competitive displacement assay using a fluorescent probe.
Procedure:
-
Reagent Preparation:
-
Enzyme-Probe Complex: Prepare a solution in Assay Buffer containing the enzyme and 5-Amino-1-naphthalenesulfonamide HCl. The enzyme concentration should be optimized for a robust signal, and the probe concentration should be set at or below its predetermined Kd.
-
Test Compounds: Prepare serial dilutions of your test compounds (potential inhibitors) in Assay Buffer containing a consistent final percentage of DMSO.
-
-
Assay Plate Setup:
-
Add a fixed volume of the test compound dilutions to the wells.
-
Initiate the reaction by adding an equal volume of the Enzyme-Probe Complex solution to all wells.
-
Crucial Controls:
-
0% Inhibition (High Signal): Enzyme-Probe Complex + Buffer/DMSO (no compound).
-
100% Inhibition (Low Signal): Probe only + Buffer/DMSO (no enzyme).
-
Compound Interference: Test compounds at the highest concentration without the enzyme or probe to check for autofluorescence.
-
-
-
Incubation: Incubate the plate for the predetermined equilibrium time, protected from light.
-
Measurement: Read the fluorescence intensity.
-
Data Analysis:
-
Normalize the data using your high and low signal controls:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low])
-
-
Plot % Inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Part III: Data Interpretation and Validation
Authoritative Grounding: A robust assay is a self-validating system. Every step is designed to minimize ambiguity and build confidence in the final results.
Representative Quantitative Data
The table below shows hypothetical data from a successful assay development workflow.
| Parameter | Value | Significance & Interpretation |
| Probe Kd | 2.5 µM | Represents the affinity of 5-Amino-1-naphthalenesulfonamide for the enzyme. A concentration of ~2.5 µM will be used in the competitive assay. |
| Control Inhibitor IC50 | 150 nM | The IC50 of a known, potent inhibitor. This validates that the assay can accurately detect binding displacement at the target site. |
| Test Compound 'X' IC50 | 1.2 µM | The potency of a newly identified hit compound from the screen. |
| Assay Z'-factor | 0.78 | A statistical measure of assay quality (a value >0.5 is considered excellent for HTS), indicating a large signal window and low data variability. [5] |
Trustworthiness: Essential Controls & Counter-Screens
-
Compound Interference: Test compounds can interfere with fluorescence-based assays by being fluorescent themselves or by quenching the probe's signal through non-specific mechanisms. [4] * Validation Step: Always run the highest concentration of test compounds in the absence of the enzyme-probe complex. Any significant signal here must be subtracted or flagged as an artifact.
-
Assay Robustness (Z-Factor): For screening applications, calculating the Z-factor from your positive (0% inhibition) and negative (100% inhibition) controls is mandatory to ensure the assay is reliable and reproducible. [5]3. Orthogonal Validation: Positive hits from this primary assay should always be confirmed using a secondary, label-free method (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or a functional enzyme activity assay) to rule out artifacts related to the fluorescent probe itself.
Case Study Spotlight: The Naphthalenesulfonamide Scaffold in Action
While 5-Amino-1-naphthalenesulfonamide itself is a general-purpose probe, its derivatives have been developed into highly specific enzyme inhibitors. A classic example is W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) , a well-characterized antagonist of calmodulin. [6] Calmodulin is not an enzyme itself, but a crucial calcium-binding protein that activates numerous enzymes. In the presence of Ca²⁺, calmodulin undergoes a conformational change that exposes hydrophobic domains. W-7 binds specifically to these pockets, preventing calmodulin from interacting with and activating its downstream enzyme targets, such as Ca²⁺/calmodulin-dependent protein kinases. [7][8]This interaction serves as an authoritative example of how the naphthalenesulfonamide core can be elaborated to create potent and specific modulators of protein function, underscoring the potential of this chemical class in drug discovery.
Conclusion
This compound and related compounds are versatile and powerful tools for the investigation of enzyme-ligand interactions. By leveraging their environmentally sensitive fluorescence, researchers can develop highly sensitive, continuous, and high-throughput assays for quantifying binding affinity and screening for novel inhibitors. Success with these methods hinges on a clear understanding of the underlying photophysical principles and a commitment to rigorous assay design, including comprehensive controls and orthogonal validation. When applied correctly, these protocols can significantly accelerate research and drug development programs.
References
-
Title: Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC Source: PubMed Central (PMC) URL: [Link]
-
Title: Activatable fluorescent probes for in situ imaging of enzymes Source: RSC Publishing URL: [Link]
-
Title: N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells Source: PubMed URL: [Link]
-
Title: Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Inhibition of Mitochondrial Translation by Calmodulin Antagonist N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide Source: PubMed URL: [Link]
-
Title: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase Source: PubMed URL: [Link]
-
Title: N‑(6‑Aminohexyl)‑5‑chloro‑1‑naphthalenesulfonamide, a centrin antagonist, inhibits Tb3+/peptides-binding properties Source: PubMed URL: [Link]
-
Title: Enzyme assays with supramolecular chemosensors – the label-free approach - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Is it possible that in a typical ANS binding assay to proteins, you see an increase in fluorescence intensity but no blue shift in emission maxima? Source: ResearchGate URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors from 5-Amino-1-naphthalenesulfonamide Hydrochloride: An Application Note
Introduction: The Naphthalenesulfonamide Scaffold in Drug Discovery
The naphthalenesulfonamide motif is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its rigid, planar structure and the presence of a sulfonamide group, a key pharmacophore, provide a versatile platform for the design of targeted therapeutics. 5-Amino-1-naphthalenesulfonamide hydrochloride serves as a readily available and highly functionalized starting material for the synthesis of diverse libraries of bioactive molecules. The primary amino group offers a convenient handle for derivatization, allowing for the introduction of various side chains and moieties to modulate pharmacological activity, solubility, and pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors derived from 5-amino-1-naphthalenesulfonamide. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The protocols detailed herein focus on the N-acylation of the starting material with a representative amino acid, a common strategy to impart specific interactions with the target enzyme's active site. We will delve into the causality behind the experimental choices, providing a framework for the rational design of potent and selective kinase inhibitors.
Core Synthetic Strategy: From Starting Material to Bioactive Derivative
The overarching synthetic strategy involves a two-step process:
-
N-acylation of 5-Amino-1-naphthalenesulfonamide: The primary amino group of the starting material is acylated with a protected amino acid. This is a crucial step that introduces a key structural element for biological activity.
-
Deprotection: The protecting group on the coupled amino acid is removed to yield the final bioactive molecule.
This approach allows for a modular synthesis, where a variety of amino acids and other carboxylic acid-containing fragments can be readily incorporated to generate a library of compounds for structure-activity relationship (SAR) studies.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of bioactive kinase inhibitors.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, N-(5-(aminosulfonyl)-1-naphthyl)-L-alaninamide.
Protocol 1: Synthesis of N-(5-(aminosulfonyl)-1-naphthyl)-Nα-(tert-butoxycarbonyl)-L-alaninamide (Intermediate)
Rationale: This protocol details the critical amide bond formation between 5-Amino-1-naphthalenesulfonamide and a protected amino acid, in this case, Boc-L-alanine. The use of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt) is a standard and efficient method for forming amide bonds.[1][2] HOBt acts as a catalyst and suppresses side reactions, leading to higher yields and purity of the desired product. The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 260.72 | 1.0 g | 3.84 |
| Boc-L-alanine | 189.21 | 0.76 g | 4.03 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 0.81 g | 4.22 |
| Hydroxybenzotriazole (HOBt) | 135.13 | 0.57 g | 4.22 |
| Triethylamine (TEA) | 101.19 | 1.1 mL | 7.88 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl acetate | - | 50 mL | - |
| 1 M HCl (aq) | - | 30 mL | - |
| Saturated NaHCO₃ (aq) | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.84 mmol) and N,N-Dimethylformamide (DMF, 20 mL).
-
Stir the suspension at room temperature and add Triethylamine (TEA, 1.1 mL, 7.88 mmol) dropwise to neutralize the hydrochloride salt and deprotonate the amino group. Stir for 15 minutes until a clear solution is obtained.
-
In a separate beaker, dissolve Boc-L-alanine (0.76 g, 4.03 mmol) and HOBt (0.57 g, 4.22 mmol) in DMF (5 mL).
-
Add the Boc-L-alanine/HOBt solution to the reaction flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (0.81 g, 4.22 mmol) portion-wise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and 1 M HCl (30 mL).
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the pure intermediate as a white solid.
Protocol 2: Synthesis of N-(5-(aminosulfonyl)-1-naphthyl)-L-alaninamide (Final Product)
Rationale: This protocol describes the deprotection of the Boc group to yield the final bioactive compound. Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of Boc protecting groups. The reaction is typically fast and clean, proceeding at room temperature. The volatile nature of TFA allows for its easy removal after the reaction is complete.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-(5-(aminosulfonyl)-1-naphthyl)-Nα-(tert-butoxycarbonyl)-L-alaninamide | 393.46 | 1.0 g |
| Dichloromethane (DCM) | - | 10 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL |
| Diethyl ether | - | 50 mL |
Procedure:
-
Dissolve the N-acylated intermediate (1.0 g) in Dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA, 5 mL) dropwise to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether (50 mL) to the residue to precipitate the product as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product, N-(5-(aminosulfonyl)-1-naphthyl)-L-alaninamide, as a TFA salt.
Structure-Activity Relationship (SAR) and Rationale for Design
The naphthalenesulfonamide core serves as a scaffold that can be positioned within the ATP-binding pocket of many kinases. The sulfonamide group can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for type I kinase inhibitors.
The derivatization of the 5-amino group allows for the exploration of different side chains to achieve selectivity and potency. The introduction of an amino acid, such as L-alanine in our example, provides several advantages:
-
Chirality: The stereochemistry of the amino acid can significantly impact binding affinity and selectivity.
-
Side Chain Diversity: By varying the amino acid, a wide range of functionalities (hydrophobic, polar, charged) can be introduced to probe different sub-pockets of the kinase active site.
-
Hydrogen Bonding: The amide bond and the terminal amino group of the deprotected amino acid can form additional hydrogen bonds with the target protein.
For instance, naphthalenesulfonamide-based compounds have been shown to act as calmodulin antagonists and protein kinase inhibitors, with the nature of the substituent on the amino group influencing the specific activity.[3]
Diagram Illustrating Key Interactions:
Caption: Key interactions of a naphthalenesulfonamide inhibitor in a kinase active site.
Conclusion and Future Directions
This application note provides a detailed and rationalized protocol for the synthesis of bioactive kinase inhibitors from the readily available starting material, this compound. The modular nature of the synthetic route allows for the creation of diverse chemical libraries for screening and optimization. By systematically varying the amino acid component and other carboxylic acid-containing fragments, researchers can fine-tune the pharmacological properties of these derivatives to develop potent and selective inhibitors for various kinase targets. Future work could involve the synthesis of peptide conjugates to further explore interactions with the target protein and enhance biological activity.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (URL: [Link])
-
Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Photostability Challenges of 5-Amino-1-naphthalenesulfonamide Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering photostability issues with 5-Amino-1-naphthalenesulfonamide hydrochloride in their experiments. Here, we address common questions, offer troubleshooting strategies, and provide standardized protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent, especially for samples prepared under ambient light. Could photostability be the issue?
A1: Yes, inconsistent results, particularly a decrease in potency or the appearance of unknown peaks in your chromatogram over a short period, are classic indicators of photolability. This compound possesses a naphthalene ring system, which is known to absorb UV radiation and can be susceptible to photodegradation. The presence of an amino group can further enhance this sensitivity. It is crucial to handle all solutions of this compound under controlled, low-light conditions, and to use amber glassware or foil-wrapped containers to minimize light exposure.
Q2: What is the likely mechanism of photodegradation for this compound?
A2: While specific studies on this compound are limited, we can infer potential degradation pathways based on the photochemistry of related naphthalenesulfonamides and aromatic amines. The primary mechanism likely involves the absorption of UV light by the naphthalene ring, leading to an excited state. This excited molecule can then undergo several reactions, including:
-
Photo-oxidation: The amino group is particularly susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of oxygen can accelerate this process.
-
Photolysis of the Carbon-Sulfur Bond: Although less common, cleavage of the C-S bond in the sulfonamide group can occur, leading to the formation of various sulfonated and desulfonated byproducts.
-
Ring Opening and Polymerization: Under high-energy UV exposure, the aromatic ring system can undergo cleavage, leading to a complex mixture of smaller, often colored, degradation products and potentially polymeric material.
It's important to note that the exact degradation pathway can be influenced by the solvent, pH, and the presence of other excipients in the formulation.
Q3: Are there any visible signs of degradation I should look for in my solutions?
A3: Yes. A common indicator of photodegradation in compounds containing an amino group on an aromatic ring is a change in color. Solutions of this compound, which are typically colorless to pale yellow, may develop a yellow, brown, or even pinkish hue upon exposure to light. The intensity of the color change often correlates with the extent of degradation. However, significant degradation can occur even without a visible color change, making analytical techniques essential for confirmation.
Q4: How can I proactively prevent photodegradation during my experiments?
A4: A proactive approach is key to managing the photostability of this compound. Here are some essential preventative measures:
-
Work in a Controlled Lighting Environment: Whenever possible, perform experimental manipulations in a dark room or under red or yellow light, which has lower energy than white or UV light.
-
Use Protective Glassware: Always prepare and store solutions in amber volumetric flasks, vials, and other containers. If amberware is unavailable, wrap standard clear glassware completely in aluminum foil.
-
Minimize Exposure Time: Plan your experiments to minimize the time that solutions are exposed to any light source. Prepare solutions fresh and use them promptly.
-
Degas Solvents: Dissolved oxygen can participate in photo-oxidative degradation. For sensitive experiments, consider degassing your solvents by sparging with an inert gas like nitrogen or by sonication.
-
Conduct a Forced Degradation Study: To understand the full extent of your compound's photolability, a forced degradation study under controlled light exposure is highly recommended. This will help in identifying potential degradants and developing a stability-indicating analytical method.
Troubleshooting Guide: Photostability Issues in Experiments
This section provides a structured approach to identifying and resolving common problems related to the photostability of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Your chromatogram shows new, unexpected peaks that are not present in a freshly prepared, light-protected standard. These peaks may be small initially and grow over time.
-
Causality: These are likely photodegradation products. The naphthalene ring system and the amino group are chromophores that can absorb light, leading to chemical transformations.
-
Troubleshooting Steps:
-
Confirm Light as the Culprit: Prepare two samples. Protect one completely from light (wrap in foil) and expose the other to ambient lab light for a defined period (e.g., 1-2 hours). Analyze both by HPLC. A significant increase in the unknown peaks in the light-exposed sample confirms photosensitivity.
-
Optimize HPLC Method: Your current HPLC method may not be "stability-indicating," meaning it might not be able to separate all degradation products from the parent peak or from each other. You may need to adjust the mobile phase composition, gradient, or column chemistry to achieve better resolution. A photodiode array (PDA) detector can be invaluable here to check for peak purity.
-
Implement Light Protection: If not already in practice, immediately adopt stringent light-protection measures for all subsequent experiments as outlined in the FAQs.
-
Issue 2: Poor Reproducibility and Drifting Results
-
Symptom: Replicate injections of the same sample give varying peak areas for the active compound, or results from day to day are inconsistent. You may observe a continuous downward trend in the concentration of this compound.
-
Causality: This is often due to ongoing degradation of the sample in the autosampler or on the benchtop during the analytical run. Standard lab lighting and even the UV lamp of the detector can contribute to this.
-
Troubleshooting Steps:
-
Use a Cooled Autosampler: If available, set your autosampler to a low temperature (e.g., 4-8 °C) to slow down the degradation rate.
-
Use Amber Autosampler Vials: This is a simple but highly effective measure to protect samples during the analytical queue.
-
Perform a Time-Course Study: Inject the same sample at regular intervals (e.g., every 30 minutes) over several hours to quantify the rate of degradation in the autosampler. This data can help you determine the maximum allowable run time before results become unreliable.
-
Prepare Standards and Samples Just Before Analysis: Avoid preparing samples and letting them sit for extended periods before injection.
-
Issue 3: Failed Assay or Mass Balance
-
Symptom: In a stability study, the assay value of this compound decreases, but the total peak area of all components (parent + degradants) does not account for 100% of the initial concentration.
-
Causality: This could be due to several factors:
-
Some degradation products may not have a chromophore that absorbs at the detection wavelength you are using.
-
Highly polar or non-polar degradants may be irreversibly adsorbed onto the column or may not be eluting under your current HPLC conditions.
-
The formation of insoluble degradants or polymers that are not being injected or detected.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: If available, a mass spectrometer (MS) or a charged aerosol detector (CAD) can help to detect compounds that lack a UV chromophore.
-
Broaden the Detection Wavelength: Use a PDA detector to scan a wide range of wavelengths to ensure you are not missing any absorbing degradants.
-
Modify HPLC Method: Implement a gradient that runs to a very high organic phase concentration to elute any strongly retained compounds. Also, ensure your mobile phase pH is appropriate to prevent adsorption.
-
Visual Inspection: Check your solutions for any signs of precipitation or cloudiness, which could indicate the formation of insoluble degradants.
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade this compound to identify potential photodegradants and to develop a stability-indicating analytical method. This should be performed in accordance with ICH Q1B guidelines.[1]
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
HPLC-grade water
-
Calibrated photostability chamber with a light source capable of emitting both UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Quartz cuvettes or other transparent, inert containers
-
Amber glassware and aluminum foil
-
Calibrated HPLC system with a PDA detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution into a quartz cuvette or a clear glass vial.
-
Dark Control Sample: Transfer an equal aliquot of the stock solution into an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
-
Light Exposure:
-
Place both the light-exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature to ensure it does not artificially inflate degradation.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples immediately by a suitable HPLC-PDA method.
-
Record the peak areas of the parent compound and any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed and dark control samples.
-
Calculate the percentage degradation of this compound in the light-exposed sample relative to the dark control.
-
Examine the UV spectra of the degradation product peaks from the PDA data to gain preliminary information about their structure.
-
Assess the mass balance of the reaction.
-
Protocol 2: Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its photodegradants.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector scanning from 200-400 nm, with a monitoring wavelength set at the λmax of this compound.
-
Injection Volume: 10 µL
Optimization Strategy:
-
Inject a sample from the forced photodegradation study.
-
Adjust the gradient slope, mobile phase modifiers (e.g., different acids or buffers), and column chemistry (e.g., phenyl-hexyl column) to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure that the parent peak is spectrally pure using the PDA software.
Data Presentation
Table 1: Illustrative Data from a Forced Photodegradation Study of this compound
| Exposure Time (hours) | Parent Compound Remaining (%) (Light-Exposed) | Parent Compound Remaining (%) (Dark Control) | Number of Degradation Peaks | Observations |
| 0 | 100.0 | 100.0 | 0 | Clear, colorless solution |
| 4 | 85.2 | 99.8 | 2 | Faint yellowing of solution |
| 8 | 68.7 | 99.5 | 4 | Noticeable yellow color |
| 24 | 35.1 | 99.2 | 6 | Yellow-brown solution |
Note: This is example data and actual results may vary depending on experimental conditions.
Visualizations
Workflow for Investigating Photostability
Caption: A systematic workflow for addressing photostability issues.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
Technical Support Center: A Guide to Reducing Non-Specific Binding of 5-Amino-1-naphthalenesulfonamide hydrochloride in Cellular Assays
Welcome to the technical support center for researchers utilizing 5-Amino-1-naphthalenesulfonamide hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of this compound in cell-based experiments. Our goal is to equip you with the scientific rationale and practical protocols to enhance the specificity and reliability of your results.
Introduction: Understanding Non-Specific Binding
Non-specific binding is a common challenge in cell-based assays involving fluorescent small molecules. It refers to the interaction of a compound with cellular components other than its intended target, leading to high background signals that can obscure the specific signal and lead to misinterpretation of data. This compound, a fluorescent compound, can be prone to such interactions due to its chemical nature. This guide will walk you through a systematic approach to diagnose and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when encountering issues with this compound.
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence can stem from several factors. One major contributor is the intrinsic autofluorescence of the cells or tissue, which can be exacerbated by aldehyde-based fixatives like paraformaldehyde (PFA).[1][2] Additionally, the physicochemical properties of this compound, such as potential hydrophobicity from its naphthalene group, can lead to non-specific interactions with cellular membranes and proteins.[3] Finally, inadequate blocking of non-specific binding sites on the cells or substrate can also be a significant cause.
Q2: I'm observing punctate staining in the cytoplasm that doesn't seem to correlate with my target's location. What could be the issue?
This pattern often suggests the formation of small molecule aggregates, which can be taken up by cells and result in a punctate appearance.[4][5] It is crucial to ensure that the compound is fully solubilized and used at concentrations below its critical aggregation concentration. The inclusion of a non-ionic detergent in your buffers can help prevent the formation of these aggregates.[4][5]
Q3: Can my cell fixation and permeabilization protocol influence non-specific binding?
Absolutely. The choice of fixative and permeabilization agent, as well as the duration of these steps, can significantly impact background signals. For instance, while PFA is a common fixative, it can increase autofluorescence.[6] The concentration and type of detergent used for permeabilization (e.g., Triton X-100 vs. saponin) will affect the access of the compound to intracellular compartments and can also influence non-specific hydrophobic interactions.[6]
Q4: How do I differentiate between a true specific signal and non-specific binding?
A crucial control experiment is to include a sample that is not treated with this compound to assess the level of cellular autofluorescence. Additionally, if the target of your compound is known, co-localization studies with a validated marker for that target can provide evidence of specific binding. For competitive binding assays, pre-incubating cells with a known, non-fluorescent ligand for the target should reduce the signal from this compound if the binding is specific.
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving non-specific binding issues.
Problem 1: High Overall Background Fluorescence
High background fluorescence across the entire cell can make it difficult to discern the specific signal.
Potential Causes & Solutions:
-
Cellular Autofluorescence:
-
Explanation: Many cell types naturally fluoresce, particularly in the blue and green spectra. Fixation with aldehydes can worsen this.[1][2]
-
Troubleshooting Steps:
-
Include an unstained control: Always image a sample of unstained cells to determine the baseline autofluorescence.
-
Optimize fixation: If using PFA, reduce the fixation time to the minimum required to preserve cell morphology (e.g., 10-15 minutes at room temperature).[6] Consider alternative fixatives like methanol, though be aware this can affect some epitopes if performing co-staining with antibodies.[7]
-
Quenching: After PFA fixation, wash cells with a quenching agent like 0.1 M glycine or sodium borohydride to reduce autofluorescence caused by free aldehyde groups.[8]
-
Spectral Separation: If possible, use a fluorophore for your compound that emits in the far-red spectrum, as autofluorescence is typically lower in this range.[2]
-
-
-
Inadequate Blocking:
-
Explanation: Blocking agents are used to saturate non-specific binding sites on cells. Insufficient blocking will lead to higher background.
-
Troubleshooting Steps:
-
Optimize Blocking Agent: The most common blocking agent is Bovine Serum Albumin (BSA). A 1-5% BSA solution in your buffer is a good starting point.[3] Normal serum (e.g., from the same species as your secondary antibody if applicable) can also be a very effective blocking agent.[6]
-
Increase Incubation Time: Extend the blocking incubation time to at least 1 hour at room temperature.[1]
-
Include Blocking Agent in Subsequent Steps: Maintain a lower concentration of your blocking agent (e.g., 1% BSA) in your compound dilution and wash buffers to help prevent non-specific binding throughout the experiment.[3]
-
-
Problem 2: Non-Specific Staining of Cellular Compartments (e.g., Nucleus, Cytoplasm)
If you observe staining in cellular locations where your target is not expected to be, this indicates non-specific binding.
Potential Causes & Solutions:
-
Hydrophobic and Ionic Interactions:
-
Explanation: The naphthalene ring of this compound can contribute to hydrophobic interactions with lipids and proteins. The sulfonamide and amino groups can participate in ionic interactions.
-
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in your incubation and wash buffers to reduce weak ionic interactions.
-
pH: Vary the pH of your buffer, as this can alter the charge of both the compound and cellular components, potentially reducing non-specific electrostatic interactions.
-
-
Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to your incubation and wash buffers. This can help to disrupt non-specific hydrophobic interactions.[4]
-
-
-
Compound Concentration Too High:
-
Explanation: At high concentrations, the likelihood of low-affinity, non-specific interactions increases.
-
Troubleshooting Steps:
-
Titrate the Compound: Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides a detectable specific signal.
-
-
Problem 3: Inconsistent or Irreproducible Staining
Variability between experiments can be frustrating and points to subtle issues in the protocol.
Potential Causes & Solutions:
-
Inadequate Washing:
-
Explanation: Insufficient washing will not effectively remove unbound or weakly bound compound, leading to variable background.
-
Troubleshooting Steps:
-
Increase Wash Steps: Increase the number and duration of your wash steps after compound incubation. For example, perform three washes of 5-10 minutes each.
-
Use a Sufficient Volume: Ensure you are using a large enough volume of wash buffer to effectively dilute and remove the unbound compound.
-
-
-
Cell Health and Density:
-
Explanation: Unhealthy or overly confluent cells can exhibit altered membrane permeability and increased non-specific uptake.
-
Troubleshooting Steps:
-
Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Optimize Cell Seeding Density: Plate cells at a density that avoids over-confluence at the time of the experiment (typically 70-80% confluency is ideal).[8]
-
-
Experimental Protocols
Here are detailed step-by-step methodologies for key experimental workflows discussed in this guide.
Protocol 1: General Staining Protocol with Optimized Blocking
This protocol is a starting point for staining adherent cells and includes steps to minimize non-specific binding.
-
Cell Seeding: Plate cells on a suitable imaging plate or coverslips and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Quenching (Optional but Recommended):
-
Incubate the cells with 0.1 M glycine in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) and incubate for 1 hour at room temperature.[1]
-
-
Compound Incubation:
-
Dilute the this compound to the desired concentration in a dilution buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).
-
Aspirate the blocking buffer and add the compound solution.
-
Incubate for the desired time, protected from light.
-
-
Washing:
-
Aspirate the compound solution.
-
Wash the cells three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Imaging:
-
Mount the coverslips or add imaging buffer to the plate and proceed with fluorescence microscopy.
-
Protocol 2: Buffer Optimization for Reducing Non-Specific Binding
This protocol helps to identify the optimal buffer conditions for your experiment.
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl) and pH values (e.g., 6.8, 7.4, 8.0). Keep other buffer components constant.
-
Perform Staining in Parallel: Follow the general staining protocol (Protocol 1), but use the different buffers for the compound dilution and wash steps.
-
Include Controls: For each buffer condition, include a "no compound" control to assess autofluorescence and a "specific target" control if available.
-
Quantitative Analysis: Acquire images using identical settings for all conditions. Quantify the signal-to-background ratio for each condition to determine the optimal buffer.
Data Presentation
Table 1: Troubleshooting Summary for Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High Overall Background | Cellular Autofluorescence | Use unstained controls, optimize fixation, use quenching agents.[1][2][8] |
| Inadequate Blocking | Optimize blocking agent (e.g., 3-5% BSA, normal serum), increase incubation time.[1][3][6] | |
| Punctate Cytoplasmic Staining | Compound Aggregation | Ensure complete solubilization, include 0.05% Tween-20 in buffers, titrate compound concentration.[4][5] |
| Non-Specific Compartment Staining | Hydrophobic/Ionic Interactions | Increase salt concentration in buffers, optimize pH, add 0.05% Tween-20.[4] |
| Inconsistent Staining | Insufficient Washing | Increase number and duration of washes. |
| Poor Cell Health/Density | Use healthy, sub-confluent cells.[8] |
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for High Background Signal
A step-by-step guide to diagnosing and resolving high background signals.
Diagram 2: Key Factors Influencing Non-Specific Binding
Core contributors to non-specific binding in cellular assays.
References
-
Preparing fixed cells for immunofluorescence. Protocols.io. [Link]
-
Protocols. StainsFile. [Link]
-
Optimization of blocking conditions for fluorescent Western blot. PubMed. [Link]
-
Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life. Institut Pasteur. [Link]
-
Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]
-
Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma. PubMed Central. [Link]
-
The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis. MDPI. [Link]
-
Effect of calmodulin antagonists on calmodulin-induced biphasic modulation of Ca(2+)-induced Ca2+ release. PubMed Central. [Link]
-
Effects of calmodulin antagonists on tension and cellular calcium content in depolarized vascular and intestinal smooth muscles. PubMed. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
-
Ensuring Even Blocking of Your Membrane | Fluorescence. YouTube. [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. [Link]
-
The effect of detergent, temperature and lipid on the oligomeric state of MscL constructs: Insights from mass spectrometry. NIH. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PubMed Central. [Link]
-
Pharmacological Properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a Calmodulin Antagonist in Arterial Strips From Rats and Rabbits. PubMed. [Link]
-
Tips to Optimize Your Fluorescent Western Blot Protocol. FluoroFinder. [Link]
-
Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. American Chemical Society. [Link]
-
In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. NIH. [Link]
-
Cellular uptake and in vivo distribution of polyhistidine peptides. PubMed. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PubMed Central. [Link]
-
The cellular uptake of 5-hydroxytryptamine in the rat lung in vivo--a histochemical study. PubMed. [Link]
Sources
- 1. Fix, Perm, & Block | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. oni.bio [oni.bio]
- 4. m.youtube.com [m.youtube.com]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 8. Preparing fixed cells for immunofluorescence [protocols.io]
Technical Support Center: Optimizing Labeling with 5-Amino-1-naphthalenesulfonamide
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the use of 5-Amino-1-naphthalenesulfonamide and related sulfonyl chloride reagents.
Q1: What is 5-Amino-1-naphthalenesulfonamide and how does it work as a labeling reagent?
A1: 5-Amino-1-naphthalenesulfonamide is a fluorescent chemical compound. While the amine (-NH2) group is present, for labeling purposes, it's the corresponding sulfonyl chloride (-SO2Cl) derivative that is typically used. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines found on biomolecules like proteins (e.g., the N-terminus or the side chain of lysine residues) and certain metabolites. The reaction forms a very stable sulfonamide bond, covalently attaching the fluorescent naphthalenesulfonyl group to your target. The molecule itself is often used as a derivatizing agent for analysis by high-performance liquid chromatography (HPLC).
Q2: What is the primary challenge when working with sulfonyl chloride dyes?
A2: The primary challenge is the reagent's instability in aqueous solutions. The sulfonyl chloride group is highly susceptible to hydrolysis, where it reacts with water to become a non-reactive sulfonic acid.[1][2][3] This hydrolysis reaction competes directly with the desired labeling reaction with your target amine. Therefore, optimizing labeling efficiency is a balancing act between promoting the amine reaction while minimizing hydrolysis.[4][5]
Q3: What are the critical parameters I need to control for a successful labeling reaction?
A3: Success hinges on carefully controlling four key parameters:
-
pH: The reaction is strongly pH-dependent. An alkaline pH (typically 8.3-9.5) is required to deprotonate the target primary amines (R-NH3+ to R-NH2), making them nucleophilic and reactive. However, higher pH also accelerates the hydrolysis of the sulfonyl chloride.[6]
-
Reagent Concentration & Molar Ratio: A sufficient molar excess of the labeling reagent is needed to drive the reaction forward. However, using too much can lead to non-specific or multiple labeling of a single molecule and makes purification more difficult.
-
Solvent: While the reaction often occurs in an aqueous buffer, the labeling reagent itself is typically dissolved in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to protect it from hydrolysis before it's added to the reaction.
-
Temperature and Time: Most labeling reactions are performed at room temperature for several hours or overnight on ice to balance the reaction rate against reagent degradation.
Q4: How should I prepare and store the this compound reagent?
A4: The lyophilized powder should be stored at -20°C or colder in a desiccated environment to protect it from moisture.[7][8] For use, create a stock solution by dissolving the powder in high-quality, anhydrous DMSO or DMF. This stock solution should be prepared fresh if possible, but can be stored at -20°C for short periods (1-2 months) in small aliquots to avoid multiple freeze-thaw cycles.[6][7] Never store the reactive reagent in an aqueous buffer.
Part 2: Core Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for a typical labeling experiment, designed with self-validating checkpoints.
General Labeling Protocol for a Protein Target
-
Preparation of Biomolecule:
-
Dissolve your protein in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) to a final concentration of 1-10 mg/mL.
-
Crucially, ensure the buffer is free of any extraneous primary amines (e.g., Tris buffer or ammonium salts), as these will compete with your target.
-
Adjust the pH of the protein solution to 8.5. This is the most critical step for ensuring the target amines are reactive.[6]
-
-
Preparation of Labeling Reagent Stock Solution:
-
Allow the vial of this compound (or its sulfonyl chloride derivative) to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the reagent in anhydrous DMSO or amine-free DMF.[6] Mix well by vortexing.
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent. A 10 to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
-
Add the calculated volume of the dye stock solution dropwise to the stirring protein solution.
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.
-
-
Stopping the Reaction & Purification:
-
The reaction can be stopped by adding an amine-containing buffer (like Tris) to quench any remaining reactive dye.
-
Separate the labeled protein conjugate from unreacted dye and hydrolysis byproducts. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method for macromolecules.
-
Experimental Workflow Diagram
This diagram illustrates the logical flow of the labeling and purification process.
Caption: Workflow for labeling biomolecules with sulfonyl chloride reagents.
Part 3: Troubleshooting Guide
Direct answers to specific problems you may encounter during your experiments.
Q: My labeling efficiency is very low or non-existent. What went wrong?
A: This is the most common issue and can be traced to several factors. Use the following logic to diagnose the problem.[9][10]
Troubleshooting Low Labeling Efficiency
Caption: Diagnostic workflow for troubleshooting low labeling efficiency.
-
Reagent Hydrolysis (Most Likely Cause): The sulfonyl chloride was compromised by moisture before or during the reaction.[3] Always use anhydrous DMSO/DMF for stock solutions and ensure the powdered reagent is stored in a desiccator.
-
Incorrect pH: If the pH is too low (e.g., < 8.0), the target amines on your biomolecule will be protonated (-NH3+) and will not act as effective nucleophiles.
-
Presence of Competing Nucleophiles: Your biomolecule solution may contain other primary amines (e.g., Tris buffer, azide) that consume the labeling reagent. Dialyze your sample into an amine-free buffer like phosphate or bicarbonate before starting.
-
Insufficient Molar Excess: The rate of hydrolysis might be outcompeting the labeling reaction. Increase the molar excess of the labeling reagent to favor the desired reaction.
Q: I see a lot of precipitate in my reaction tube. What should I do?
A: Precipitation can occur for two main reasons:
-
Low Reagent Solubility: The labeling reagent may have poor solubility in the aqueous reaction buffer. You can mitigate this by adding the reagent's stock solution slowly while vortexing the protein solution. Also, ensure the organic solvent (DMSO/DMF) content does not exceed 10% of the total reaction volume, as this can denature some proteins.
-
Protein Aggregation: The labeling process can alter the surface charge of a protein, leading to aggregation and precipitation. This is particularly true if multiple lysine residues are labeled, neutralizing their positive charges. To solve this, try reducing the molar excess of the dye, lowering the reaction temperature to 4°C, or including stabilizing additives in your buffer if compatible with your protein.
Q: My final product has high background fluorescence or appears impure. How can I improve it?
A: This indicates that unreacted, hydrolyzed dye is still present in your sample.
-
Improve Purification: Ensure your size-exclusion chromatography column has sufficient bed volume to effectively separate the small dye molecules from your much larger biomolecule. For smaller target molecules, reversed-phase HPLC is a more effective purification method.
-
Quench the Reaction: Before purification, add a small molecule with a primary amine (e.g., 1 M Tris buffer, pH 8.0) to your reaction for about an hour. This will scavenge any remaining reactive dye, making the subsequent cleanup easier.
Summary of Key Optimization Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction pH | 8.3 - 9.5 | Balances amine deprotonation (for reactivity) with reagent hydrolysis (degradation). pH 8.5 is a robust starting point.[6] |
| Molar Ratio (Dye:Target) | 5:1 to 50:1 | Start with 10:1. Higher ratios increase labeling but also risk non-specific/multiple labeling and precipitation. Requires empirical optimization. |
| Solvent for Stock | Anhydrous DMSO or DMF | Critical for preventing premature hydrolysis of the sulfonyl chloride. Ensure solvent is high-purity and amine-free.[4] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow down both the labeling and hydrolysis reactions, which can be beneficial for sensitive proteins or very reactive dyes. |
| Reaction Time | 2 hours to Overnight | Longer times can compensate for lower temperatures or lower concentrations. Monitor reaction progress if possible. |
References
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
-
King, J. F., & Dueck, R. (2010). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 88(8), 819-826. [Link]
- D. A. Blakemore, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Moody, C. J., & Rees, C. W. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(1), 14-16. [Link]
-
Paradigm Peptides. (n.d.). 5-Amino-1MQ (10 mg Vial) Dosage Protocol. [Link]
-
Real Peptides. (n.d.). How to take 5 Amino 1MQ. [Link]
-
Titus, J. A., Haugland, R. P., Shaskin, E. G., & Haugland, R. P. (1991). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Journal of Immunological Methods, 136(1), 1-13. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-63. [Link]
-
Le, T. H., et al. (2019). Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. Journal of Biomedical Materials Research Part A, 107(1), 104-116. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Peptides.co. (n.d.). Peptide Stability: How Long Do Peptides Last? [Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. realpeptides.co [realpeptides.co]
- 8. jpt.com [jpt.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotium.com [biotium.com]
5-Amino-1-naphthalenesulfonamide hydrochloride fluorescence quenching problems and solutions
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common fluorescence quenching issues encountered during experimentation. Here, we provide in-depth, evidence-based solutions and protocols to ensure the integrity and success of your fluorescence-based assays.
Troubleshooting Guide: Common Fluorescence Quenching Problems
Fluorescence quenching, the decrease in fluorescence intensity, can arise from a multitude of factors. Below are common problems encountered with this compound, their underlying causes, and step-by-step solutions.
Issue 1: Rapid Signal Loss Upon Illumination
Question: My fluorescence signal from this compound diminishes rapidly when exposed to the excitation light source. What is causing this, and how can I prevent it?
Answer: This phenomenon is likely due to photobleaching , the photochemical destruction of the fluorophore upon exposure to light.[1][2] Naphthalenesulfonamide dyes can be susceptible to this issue.
Causality: Photobleaching occurs when the fluorophore undergoes irreversible chemical modifications while in an excited state, rendering it non-fluorescent.[2] The rate of photobleaching is dependent on the intensity and duration of light exposure.
Solutions:
-
Minimize Exposure Time: Reduce the duration the sample is exposed to the excitation light. For microscopy, find the region of interest using transmitted light before switching to fluorescence imaging.[1]
-
Reduce Excitation Intensity: Use neutral density filters or lower the power of your light source to decrease the number of photons hitting the sample.[1]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation, especially for fixed-cell imaging. These reagents often work by scavenging free radicals that contribute to photobleaching.[3]
-
Optimize Experimental Design: Carefully plan your experiment to collect only the necessary data, minimizing total illumination time, frequency of imaging, and the number of fluorescent channels used simultaneously.[3]
Issue 2: Non-linear Relationship Between Concentration and Fluorescence Intensity
Question: I'm not observing a linear increase in fluorescence with increasing concentrations of this compound. The signal seems to plateau or even decrease at higher concentrations. Why is this happening?
Answer: This is a classic symptom of the Inner Filter Effect (IFE) or Aggregation-Caused Quenching (ACQ) .
Causality:
-
Inner Filter Effect (IFE): At high concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the focal volume of the instrument (primary IFE), or absorb the emitted fluorescence (secondary IFE).[4][5] This leads to an underestimation of the true fluorescence intensity. An error of around 8-10% can be observed even at an absorbance of 0.06 to 0.1.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophore molecules can form non-fluorescent aggregates or dimers.
Solutions:
Step-by-Step Protocol to Diagnose and Correct for Inner Filter Effect:
-
Measure Absorbance: Before fluorescence measurements, measure the absorbance spectrum of your samples. As a general rule, the absorbance at the excitation wavelength should be kept below 0.1 to minimize IFE.[4]
-
Dilute the Sample: The most straightforward way to mitigate IFE is to work with more dilute solutions where the absorbance is within the linear range.
-
Mathematical Correction: If high concentrations are unavoidable, the fluorescence intensity can be corrected using the following formula, provided you can measure absorbance and fluorescence simultaneously:
F_corr = F_obs * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the path lengths of the excitation and emission light through the cuvette.
Several modern spectrophotometers offer automated IFE correction.[5][6]
-
-
Change Sample Geometry: Using a shorter path length cuvette can also help to reduce IFE.
Workflow for Diagnosing and Mitigating Quenching Issues:
Caption: Troubleshooting workflow for fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While specific values for the hydrochloride salt are not extensively published, related compounds like 5-(Dimethylamino)-1-naphthalenesulfonamide exhibit excitation around 280 nm and emission near 470 nm when bound to proteins. The exact wavelengths for this compound will be highly dependent on the solvent environment. It is recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of naphthalenesulfonamide derivatives is often pH-dependent. For instance, related compounds show changes in fluorescence intensity and emission wavelength with varying pH. It is crucial to maintain a consistent and buffered pH throughout your experiments to ensure reproducibility. If you observe pH-dependent quenching, consider that protonation or deprotonation of the amino or sulfonamide groups can alter the electronic structure of the fluorophore, affecting its fluorescence properties.[7][8]
Q3: Can the solvent I use quench the fluorescence?
Yes, solvent polarity can significantly impact the fluorescence quantum yield and emission maximum of naphthalenesulfonamide-based dyes. Generally, increasing solvent polarity can lead to a decrease in fluorescence intensity and a red shift in the emission spectrum. It is advisable to test a range of solvents to find the optimal conditions for your application.
Q4: Are there any specific chemical quenchers I should be aware of?
Several types of molecules can act as fluorescence quenchers:
-
Dissolved Oxygen: Molecular oxygen is an efficient collisional quencher of fluorescence.[9][10] For experiments requiring high sensitivity, deoxygenating your solutions by bubbling with nitrogen or argon gas can be beneficial.
-
Heavy Atoms: Ions of heavy atoms, such as iodide, can quench fluorescence through enhanced intersystem crossing.[11]
-
Amino Acids: Certain amino acids, particularly tryptophan, tyrosine, histidine, and methionine, have been shown to quench the fluorescence of some dyes through photoinduced electron transfer (PET).[12] This is an important consideration when using this compound to probe protein environments.
-
Paramagnetic Metal Ions: Metal ions like Cu2+ can quench fluorescence through both static and dynamic mechanisms.[13]
Quantitative Data Summary: Common Quenchers and Their Mechanisms
| Quencher Type | Mechanism of Quenching | Typical Examples |
| Dissolved Oxygen | Collisional (Dynamic) | O₂ |
| Heavy Atoms | Intersystem Crossing | Iodide (I⁻) |
| Aromatic Amino Acids | Photoinduced Electron Transfer (PET) | Tryptophan, Tyrosine |
| Paramagnetic Metal Ions | Electron Transfer (Static & Dynamic) | Cu²⁺, Ni²⁺ |
Experimental Protocol: Testing for Quenching by a Suspected Compound
-
Prepare a Stock Solution: Make a concentrated stock solution of the suspected quenching agent.
-
Prepare Fluorophore Solution: Prepare a solution of this compound at a concentration that gives a stable and measurable fluorescence signal (absorbance < 0.1).
-
Titration: Aliquot the fluorophore solution into a series of cuvettes. Add increasing volumes of the quencher stock solution to the cuvettes. Ensure the final volume is the same in all cuvettes by adding a buffer or solvent.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot. A linear plot is indicative of a single quenching mechanism (either static or dynamic).
Diagram of Quenching Mechanisms:
Caption: Overview of common fluorescence quenching mechanisms.
References
-
Subbarao, N. K., & MacDonald, R. C. (1993). Experimental method to correct fluorescence intensities for the inner filter effect. Analyst, 118(7), 913-916. [Link]
-
Fluence Analytics. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?[Link]
-
Labbot. Automatic Correction of Inner Filter Effect – App Note for Labbot. [Link]
-
Lakowicz, J. R., & Weber, G. (1973). Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules. Biochemistry, 12(21), 4161-4170. [Link]
-
Eftink, M. R., & Ghiron, C. A. (1976). Quenching of protein fluorescence by oxygen. Detection of structural fluctuations in proteins on the nanosecond time scale. Biochemistry, 15(3), 672-680. [Link]
-
Wikipedia. Photobleaching. [Link]
-
Fonin, A. V., et al. (2020). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. Methods and Applications in Fluorescence, 8(3), 033002. [Link]
-
de Silva, A. P., et al. (2003). The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. Arkivoc, 2003(7), 228-238. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
HORIBA. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Link]
-
Kim, D., & Park, S. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Materials, 34(4), 2106190. [Link]
-
Londergan, C. H., et al. (2010). The photophysical properties of chromophores at high (100 mM and above) concentrations in polymers and as neat solids. Journal of Physical Chemistry B, 114(4), 1399-1407. [Link]
-
Promgool, T., et al. (2022). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 12(1), 1-13. [Link]
-
López-Alonso, J. P., et al. (2023). Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Christov, C., et al. (2004). pH-Dependent Quenching of the Fluorescence of Tryptophan Residues in Class A β-Lactamase from E. coli (TEM-1). Zeitschrift für Naturforschung C, 59(11-12), 824-827. [Link]
-
Wang, Y., et al. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Analytical and Bioanalytical Chemistry, 1-7. [Link]
-
Parente, J. A., & Lentz, B. R. (2001). pH-Dependent Lytic Peptides Discovered by Phage-Display. Biochemistry, 40(26), 7748-7756. [Link]
-
Pagano, T., Carcamo, N., & Kenny, J. E. (2014). Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. The Journal of Physical Chemistry A, 118(49), 11512-11520. [Link]
-
Ranjit, S., et al. (2009). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. The Journal of Physical Chemistry B, 113(36), 12345-12350. [Link]
-
Mel'nikov, A. G., & Mel'nikov, G. V. (2010). Induced intersystem crossing at the fluorescence quenching of laser dye 7-amino-1,3-naphthalenedisulfonic acid by paramagnetic metal ions. Journal of Fluorescence, 20(1), 299-303. [Link]
-
Kalyoncu, S., et al. (2023). Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. Turkish Journal of Biochemistry, 48(4), 365-371. [Link]
-
Pagano, T., Carcamo, N., & Kenny, J. E. (2014). Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. The Journal of Physical Chemistry A, 118(49), 11512–11520. [Link]
-
Li, Y., et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Agilent Technologies. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
Sun, S., & Head-Gordon, T. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 115(1), 39-50. [Link]
Sources
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induced intersystem crossing at the fluorescence quenching of laser dye 7-amino-1,3-naphthalenedisulfonic acid by paramagnetic metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-1-naphthalenesulfonamide hydrochloride stability and storage conditions
Technical Support Center: 5-Amino-1-naphthalenesulfonamide hydrochloride
Welcome to the technical support guide for this compound. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your research.
Troubleshooting Guide: Stability and Handling
Researchers may encounter issues with the stability, solubility, or appearance of this compound. This guide provides a logical workflow to diagnose and resolve common problems.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for assessing and addressing common issues encountered with this compound.
Caption: Troubleshooting workflow for 5-Amino-1-naphthalenesulfonamide HCl.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage at -20°C is recommended to minimize degradation from moisture and temperature fluctuations.[3][4] It is also advisable to protect the compound from direct light.[5] Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the solid.[6]
Q2: How stable is the compound in solid form?
A2: While specific long-term stability data for this compound is not extensively published, similar chemical compounds are generally stable for up to 6 months to a year when stored correctly as a lyophilized powder.[3] The primary risks to the solid are moisture and exposure to incompatible materials. Always check the expiration date on the product datasheet.
Q3: What materials or chemicals are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, as they can lead to chemical degradation.[1][2] Additionally, exposure to highly alkaline or acidic conditions should be prevented as this can promote hydrolysis.[7]
Q4: How should I store solutions of this compound?
A4: The stability of the compound is significantly lower in solution compared to its solid form.[4] It is strongly recommended to prepare solutions fresh for each experiment.[3] If storage is necessary, prepare concentrated stock solutions in an anhydrous organic solvent like DMSO, aliquot into single-use volumes in tightly sealed vials, and store at -20°C for up to one month.[3][6] Avoid repeated freeze-thaw cycles, as this is a major cause of degradation.[4] Aqueous solutions are not recommended for storage beyond one day.[8]
Q5: What are the signs of degradation?
A5: For the solid, visual signs of degradation can include discoloration (e.g., a shift from a uniform light powder to darker or discolored patches) and clumping, which may indicate moisture uptake. For solutions, degradation may manifest as a color change, the appearance of precipitates, or a decrease in performance in your assay.
| Condition | Form | Recommended Storage | Expected Stability |
| Long-Term | Solid (Lyophilized Powder) | -20°C, tightly sealed, protected from light and moisture.[3][5] | Up to 6-12 months, refer to product datasheet.[3] |
| Short-Term | Solid (Lyophilized Powder) | Room temperature, desiccated, protected from light. | Stable for days to weeks.[6] |
| Stock Solution | In Anhydrous DMSO | -20°C, single-use aliquots, tightly sealed.[3] | Up to 1 month.[3] |
| Aqueous Solution | Diluted in Buffer | Not recommended for storage. | Use within 24 hours.[8][9] |
Solubility & Solution Preparation
Q6: What is the best solvent for preparing a stock solution?
A6: Due to its limited solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For a related compound, W-7, solubility in DMSO is approximately 14 mg/mL.[8] Always start with a small amount of your compound to test solubility before dissolving the entire batch.[10]
Q7: My compound is not dissolving completely. What should I do?
A7: If you encounter solubility issues, you can try the following:
-
Gentle Warming: Warm the solution briefly to 37-50°C.
-
Sonication: Briefly sonicate the vial in a water bath to break up particulates.[10]
-
Increase Solvent: If the above methods fail, the concentration may be too high. Try adding more solvent to decrease the concentration.
Q8: The compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A8: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. To mitigate this:
-
Lower the Final Concentration: The most effective solution is often to work at a lower final concentration in your assay.
-
Add Stock to Buffer Slowly: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This avoids localized high concentrations that can cause immediate precipitation.[6]
-
Check Buffer pH: Ensure the pH of your final solution is within a range where the compound is stable and soluble. Extreme pH values can affect both solubility and stability.
Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on your specific needs.
Materials:
-
This compound (MW: 258.71 g/mol - Note: This is the MW for the free base sulfonamide hydrochloride. Verify the exact MW from your supplier's datasheet.)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of the solid compound to warm to room temperature for at least 20-30 minutes before opening.[10]
-
Weigh: In a suitable container, carefully weigh out the desired amount of the compound (e.g., 2.59 mg for 1 mL of a 10 mM solution).
-
Add Solvent: Add the calculated volume of DMSO to the solid. For 2.59 mg, add 1 mL of DMSO.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, use brief sonication or gentle warming to ensure complete dissolution. The final solution should be clear and free of particulates.[10]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials. Store immediately at -20°C.
Potential Degradation Pathways
Understanding potential degradation mechanisms is key to preventing them. While specific pathways for this molecule are not well-documented, general principles for similar structures apply.
Caption: Potential degradation pathways for amine and sulfonamide-containing compounds.
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[11][12] The presence of water is a key factor in this process.
-
Oxidation: The primary amino group and the electron-rich naphthalene ring system are potential sites for oxidation.[13] This can be accelerated by exposure to atmospheric oxygen, metal ions, or light.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation reactions.[5]
By controlling the compound's environment—keeping it dry, cold, protected from light, and in appropriate solvents—these degradation pathways can be effectively minimized.
References
-
DC Fine Chemicals. Safety Data Sheet (5-Amino-1-naphthol). [Link]
-
Real Peptides. How to take 5 Amino 1MQ. [Link]
-
Badawy, S., et al. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. PubMed. [Link]
-
Jiskoot, W., et al. Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways. ResearchGate. [Link]
-
Joshi, S. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. realpeptides.co [realpeptides.co]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Aminonaphthalenesulfonamide Probes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Amino-1-naphthalenesulfonamide hydrochloride and related aminonaphthalenesulfonamide-based fluorescent probes, such as 8-Anilino-1-naphthalenesulfonate (ANS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to achieve a maximal signal-to-noise ratio (SNR).
Our approach moves beyond simple step-by-step instructions. We aim to provide a foundational understanding of the probe's mechanism, explaining the causality behind each recommendation. This ensures that every protocol is a self-validating system, empowering you to adapt and overcome challenges specific to your experimental setup.
Section 1: Understanding the Probe & Signal Generation
A robust troubleshooting strategy begins with a clear understanding of how the tool works. Aminonaphthalenesulfonamide probes are renowned for their sensitivity to the local molecular environment.
Q1: What is the fundamental mechanism behind ANS fluorescence?
Answer: 8-Anilino-1-naphthalenesulfonate (ANS) is a classic example of a solvatochromic dye. Its fluorescence properties are critically dependent on the polarity of its surroundings.
-
In Polar Solvents (e.g., Water/Buffer): The probe has a very low fluorescence quantum yield. After excitation, the energy is primarily lost through non-radiative pathways, resulting in a weak signal.[1]
-
In Non-Polar Solvents or When Bound to Hydrophobic Sites: When ANS binds to hydrophobic pockets, such as those exposed on partially folded proteins, its conformation becomes more rigid. This change restricts intramolecular motion and shields the probe from water molecules, which would otherwise quench the fluorescence.[2] This leads to a significant increase in fluorescence quantum yield and a characteristic "blue shift" (a shift of the emission maximum to a shorter wavelength).[3]
This transition from a nearly non-fluorescent to a highly fluorescent state upon binding is the core principle of its application.[1]
Caption: Environmental sensitivity mechanism of ANS probes.
Q2: What key experimental factors influence the probe's signal?
Answer: The reliability of your data hinges on controlling several variables that directly impact the probe's fluorescence.
| Factor | Effect on Signal | Scientific Rationale & Causality |
| Solvent Polarity | Inverse relationship with fluorescence intensity. | High polarity solvents like water quench fluorescence. Binding to non-polar protein sites shields the probe, increasing quantum yield.[4] |
| pH | Can alter signal depending on the target. | pH changes can alter protein conformation, exposing or concealing hydrophobic binding sites. Histidine residues, in particular, have a pKa in the physiological range and can act as pH-sensitive switches affecting local structure.[5][6] |
| Presence of Denaturants | Complex effects; can increase then decrease signal. | Low concentrations of denaturants (e.g., Guanidine HCl) unfold proteins, exposing hydrophobic cores and increasing ANS binding/signal. High concentrations can disrupt the clusters that ANS interacts with, affecting its spectral characteristics directly.[1] |
| Probe Concentration | Signal increases to a plateau, then can decrease. | Insufficient probe leads to a weak signal. Excessive concentration can lead to self-quenching (inner filter effects) and increases background from unbound probe. |
| Temperature | Generally, higher temperatures decrease fluorescence. | Increased temperature enhances molecular vibrations and collisions, promoting non-radiative decay pathways and decreasing the fluorescence quantum yield. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Workflow for Troubleshooting Low Signal-to-Noise Ratio (SNR)
Before diving into specific issues, use this logical workflow to diagnose the root cause of poor SNR.
Caption: A logical workflow for troubleshooting low SNR.
FAQ 1: My fluorescence signal is very weak or absent.
-
Potential Cause 1: Incorrect Instrument Settings.
-
Causality: The detector (e.g., PMT) may not be set to the correct voltage, or the excitation/emission wavelengths may be misaligned with the probe's spectral properties. For ANS, typical excitation is ~350-380 nm and emission is ~450-550 nm, with the peak shifting based on environment.[3]
-
Solution:
-
Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for ANS.
-
Ensure the slit widths are appropriate. Wider slits increase signal but decrease spectral resolution. Start with 5 nm for both excitation and emission and adjust as needed.
-
For microscopy, ensure the correct filter cube is in place and that the light source is properly aligned and powered on.
-
Increase detector gain/voltage cautiously. While this amplifies the signal, it also amplifies noise.
-
-
-
Potential Cause 2: Probe Degradation or Inactive Concentration.
-
Causality: Aminonaphthalenesulfonamides can be sensitive to light and long-term storage in solution. An improperly prepared or degraded stock solution will not yield a signal.
-
Solution:
-
Prepare Fresh Stock: Prepare a fresh stock solution of the probe in a suitable solvent (e.g., DMSO or ethanol) as described in Protocol 1.
-
Store Properly: Aliquot stock solutions into small, single-use volumes and store them protected from light at -20°C.[7]
-
Confirm Concentration: Double-check all dilution calculations. A simple serial dilution error is a common culprit.
-
-
-
Potential Cause 3: No Target Binding.
-
Causality: The signal is dependent on the probe binding to a hydrophobic site. If your target protein is in its native, tightly folded state, there may be no accessible sites for the probe to bind.
-
Solution:
-
Run a Positive Control: Use a protein known to bind ANS, such as Bovine Serum Albumin (BSA), which has accessible hydrophobic regions.[1] A strong signal with BSA confirms your probe and instrument are working correctly.
-
Induce Unfolding: If appropriate for your experiment, introduce a mild denaturant or heat to partially unfold your protein of interest and expose hydrophobic regions.
-
-
FAQ 2: My background signal is too high, masking the real signal.
-
Potential Cause 1: Sample Autofluorescence.
-
Causality: Many biological samples contain endogenous fluorophores (e.g., NADH, flavins) that emit fluorescence, particularly in the blue-green region of the spectrum, which can overlap with the ANS signal.
-
Solution:
-
Run a "No Probe" Control: Measure the fluorescence of your sample (protein, cells, etc.) in buffer without adding the ANS probe. This will quantify the autofluorescence contribution.
-
Subtract Background: Use software to subtract the autofluorescence spectrum from your experimental data.
-
Use High-Purity Reagents: Use high-purity water and buffer reagents to avoid fluorescent contaminants.
-
-
-
Potential Cause 2: Light Scatter and Inadequate Filtering.
-
Causality: Rayleigh and Raman scatter from the solvent can contribute significantly to background. If optical filters are not selective enough, scattered excitation light can leak into the detector.
-
Solution:
-
Improve Filtering: Adding secondary emission and excitation filters can significantly reduce excess background noise and improve SNR by 3-fold or more.[8] Ensure your filters have a high optical density (OD) outside their passband.
-
Optimize Geometry (for cuvette-based assays): Ensure you are using a four-sided clear cuvette and that the instrument is set for right-angle detection to minimize detection of transmitted excitation light.
-
-
-
Potential Cause 3: Non-Specific Binding.
-
Causality: The probe may bind non-specifically to other components in your assay, such as plasticware or other macromolecules, creating a high background signal.
-
Solution:
-
Use Appropriate Controls: Always run a "probe + buffer" control to measure the baseline fluorescence of the unbound probe.
-
Optimize Probe Concentration: Titrate the probe concentration downwards. Use the lowest concentration that still provides a robust signal upon binding to your target.
-
Consider Blocking Agents: In complex systems, adding an inert protein like BSA can sometimes help block non-specific binding sites, although this must be done carefully as BSA itself binds ANS.
-
-
FAQ 3: My signal disappears or fades rapidly during measurement.
-
Potential Cause: Photobleaching.
-
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[9] The fluorophore enters a long-lived excited triplet state where it can react with molecular oxygen, leading to permanent damage.[10][11] This is a major problem in fluorescence microscopy where samples are illuminated for extended periods.
-
Solution:
-
Reduce Excitation Intensity: Lower the power of the light source (laser or lamp) to the minimum level required for adequate signal detection. Using neutral-density filters is an effective way to achieve this.[12]
-
Minimize Exposure Time: Reduce the integration time for each measurement or the pixel dwell time in scanning microscopy. Only expose the sample to light when actively acquiring data.[12]
-
Use Antifade Reagents: For fixed-cell imaging, mount the sample in a commercially available antifade mounting medium. These reagents often contain free-radical scavengers that reduce the rate of photobleaching.
-
Image a Fresh Field of View: In microscopy, if a region has been bleached, move to an adjacent, unexposed area of the sample for further measurements.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Handling of ANS Stock Solutions
-
Objective: To prepare a stable, reliable stock solution of this compound (or related probe) for consistent experimental results.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (Spectroscopic grade)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated precision pipettes
-
-
Procedure:
-
Calculation: Determine the mass of powder required to make a 1-10 mM stock solution. For example, for a 5 mM stock of a compound with a molecular weight of 260.3 g/mol , you would dissolve 1.30 mg in 1 mL of solvent.
-
Weighing: Carefully weigh the powder in a fume hood. Due to the small quantities, use an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to the powder. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Storage: Store the aliquots at -20°C. A properly stored stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Assay for Protein Hydrophobicity using ANS
-
Objective: To measure the relative surface hydrophobicity of a protein sample by monitoring the fluorescence of ANS.
-
Materials:
-
ANS stock solution (from Protocol 1)
-
Protein of interest in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Buffer solution (same as protein buffer)
-
Fluorometer and quartz cuvettes
-
-
Procedure:
-
Instrument Setup: Set the fluorometer to the appropriate wavelengths (e.g., Excitation = 370 nm, Emission Scan = 400-600 nm). Set slit widths to 5 nm.
-
Prepare Samples: In separate cuvettes, prepare the following samples (example volumes, can be scaled):
-
Blank: 1 mL of buffer.
-
Probe Only: 1 mL of buffer + 1 µL of ANS stock (adjust for desired final concentration, e.g., 10 µM).
-
Protein Only: 1 mL of protein solution (e.g., 1 µM).
-
Experimental: 1 mL of protein solution + 1 µL of ANS stock.
-
-
Incubation: Gently mix all samples and incubate in the dark at room temperature for 15-30 minutes to allow binding to reach equilibrium.
-
Measurement:
-
Place the "Blank" cuvette in the fluorometer and zero the instrument.
-
Measure the fluorescence emission spectrum of the "Probe Only" sample. This is your baseline fluorescence.
-
Measure the spectrum of the "Protein Only" sample. This measures protein autofluorescence.
-
Measure the spectrum of the "Experimental" sample.
-
-
Data Analysis:
-
Correct the "Experimental" spectrum by subtracting the spectra from "Probe Only" and "Protein Only".
-
The resulting peak intensity and the position of the emission maximum (λmax) provide information about the protein's surface hydrophobicity. A higher intensity and a blue-shift in λmax compared to the "Probe Only" sample indicate ANS binding to hydrophobic regions.
-
-
References
-
Use of Independent Component Analysis to Improve Signal to Noise Ratio in Multi-probe Fluorescence Microscopy - PMC. [Link]
-
Pitfalls of Using ANS Dye Under Molecular Crowding Conditions - MDPI. [Link]
-
Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy | Analytical Chemistry - ACS Publications. [Link]
-
8-Anilino-1-naphthalenesulfonate (ANS) as a probe for Poly(vinyl alcohol)(PVA) swelling. [Link]
-
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - NIH. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One. [Link]
-
Signal-to-Noise Considerations - Evident Scientific. [Link]
-
Research On Signal-to-noise Ratio Enhancement Method For Fluorescence Endoscopy. [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - NIH. [Link]
-
5-Amino-1MQ (10 mg Vial) Dosage Protocol. [Link]
-
Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. [Link]
-
Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - MDPI. [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. [Link]
-
Photobleaching - Wikipedia. [Link]
-
Photobleaching in Fluorescence Microscopy - AZoLifeSciences. [Link]
-
Fluorophore Photobleaching Literature References - Nikon's MicroscopyU. [Link]
-
Bleaching-Resistant Super-Resolution Fluorescence Microscopy - PMC - NIH. [Link]
-
RNAscope Troubleshooting Guide and FAQ - Advanced Cell Diagnostics. [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - MDPI. [Link]
-
Pharmacological Properties of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a Calmodulin Antagonist in Arterial Strips From Rats and Rabbits - PubMed. [Link]
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central. [Link]
-
View Protocols - Bio-Techne. [Link]
-
A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC - NIH. [Link]
-
The pH sensitivity of histidine-containing lytic peptides - PMC - NIH. [Link]
-
The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC - NIH. [Link]
-
The pH sensitivity of histidine-containing lytic peptides - PubMed. [Link]
-
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, reverses the inhibitory effect of insulin on lipolysis due to dibutyryl cyclic AMP - PubMed. [Link]
-
Effect of solvents on the electronic spectra of the amino acid (glycin) - ResearchGate. [Link]
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide - Swolverine. [Link]
-
Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC - NIH. [Link]
-
Wikipedia:Requested articles/Natural sciences/Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(6-氨基己基)-5-氯-1-萘磺酰胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
Technical Support Center: Understanding pH Effects on 5-Amino-1-naphthalenesulfonamide Hydrochloride Fluorescence
Welcome to the technical support guide for 5-Amino-1-naphthalenesulfonamide hydrochloride, a versatile fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this compound. Here, we delve into the critical influence of pH on its fluorescence properties, offering a blend of theoretical understanding and actionable protocols to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the fluorescence of this compound?
The fluorescence of this compound is highly sensitive to pH due to the presence of an amino group, which can be protonated or deprotonated depending on the acidity of the environment. This change in protonation state directly affects the electronic structure of the molecule, thereby altering its fluorescence intensity and the wavelength of its maximum emission. Generally, changes in the protonation state of the amino group can lead to shifts in the emission spectrum and variations in fluorescence quantum yield.
Q2: What are the typical excitation and emission wavelengths for this compound, and how do they shift with pH?
While specific excitation and emission maxima can be solvent-dependent, naphthalenesulfonamide derivatives typically excite in the UV range, often between 320-360 nm, with emission in the blue-green region of the visible spectrum (450-550 nm). As the pH of the solution changes, these wavelengths can shift. For instance, protonation of the amino group in acidic conditions can lead to a blue shift (shift to shorter wavelengths) in the emission spectrum. Conversely, in more basic conditions, a red shift (shift to longer wavelengths) may be observed. It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental pH.
Q3: My fluorescence signal is unexpectedly low. Could pH be the cause?
Yes, suboptimal pH is a common cause of low fluorescence signal. If the pH of your solution leads to a protonation state with a low fluorescence quantum yield, the signal will be weak. Additionally, extreme pH values can sometimes lead to fluorescence quenching, a process where the fluorescence intensity is decreased by a variety of molecular interactions.[1] It is essential to work within the optimal pH range for your specific application to maximize the fluorescence signal.[1]
Q4: What is fluorescence quenching and how does it relate to pH?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[2] It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent complexes (static quenching).[1][3] Changes in pH can promote quenching by altering the charge of the fluorophore or interacting molecules, potentially increasing the likelihood of collisional quenching or the formation of quenching complexes. For example, proton-induced fluorescence quenching can occur in acidic environments.[4]
Q5: How can I determine the optimal pH for my experiment?
The optimal pH should be determined empirically for your specific assay. A straightforward method is to prepare a series of buffers with a range of pH values and measure the fluorescence intensity of this compound in each buffer. The pH that yields the highest and most stable fluorescence signal will be your optimal pH.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, with a focus on pH-related issues.
Problem 1: Inconsistent or Drifting Fluorescence Readings
Potential Cause: Unstable pH of the experimental solution. This can be due to inadequate buffering capacity or the introduction of acidic or basic contaminants.
Solution:
-
Verify Buffer Capacity: Ensure your buffer system is appropriate for the desired pH range and has sufficient concentration to resist pH changes.
-
Freshly Prepare Buffers: Use freshly prepared buffers for your experiments, as the pH of stored buffers can change over time due to CO2 absorption from the atmosphere.
-
Monitor pH: Regularly check the pH of your solutions throughout the experiment, especially after the addition of any reagents.
Problem 2: High Background Fluorescence
Potential Cause: The buffer components or other reagents in your solution may be intrinsically fluorescent at the excitation and emission wavelengths used.
Solution:
-
Screen Buffer Components: Measure the fluorescence of a blank solution containing only the buffer and other reagents (without the this compound) to assess background fluorescence.
-
Use High-Purity Reagents: Utilize high-purity, fluorescence-free solvents and reagents whenever possible.
-
Adjust Wavelengths: If possible, slightly adjust the excitation and emission wavelengths to minimize the contribution from background fluorescence while still efficiently exciting your probe.
Problem 3: Unexpected Shifts in Emission Wavelength
Potential Cause: As discussed, pH is a primary factor influencing the emission wavelength. However, other environmental factors can also contribute.
Solution:
-
Confirm pH: The first step is always to accurately measure and confirm the pH of your sample.
-
Consider Solvent Polarity: The fluorescence of naphthalenesulfonamide derivatives can also be sensitive to the polarity of the solvent.[5] Ensure that the solvent composition is consistent across all your samples.
-
Check for Binding Interactions: If your experiment involves the binding of this compound to other molecules (e.g., proteins), the local environment of the binding site can significantly alter the fluorescence properties, including the emission maximum.[6]
Experimental Protocols
Protocol 1: Determination of Optimal pH for Fluorescence Measurement
This protocol outlines a systematic approach to identify the optimal pH for your experiments using this compound.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Spectrofluorometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of working solutions by diluting the stock solution into each of the different pH buffers. Ensure the final concentration of the fluorophore is the same in all samples.
-
For each sample, measure the fluorescence emission spectrum by scanning a range of wavelengths (e.g., 400-600 nm) while using a fixed excitation wavelength (e.g., 340 nm).
-
Identify the emission maximum for each pH value.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pH that corresponds to the peak of this plot is the optimal pH for maximum fluorescence intensity.
Data Presentation:
| pH | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity (a.u.) |
| 3.0 | 340 | 480 | 150 |
| 4.0 | 340 | 485 | 300 |
| 5.0 | 340 | 490 | 550 |
| 6.0 | 340 | 495 | 800 |
| 7.0 | 340 | 500 | 950 |
| 8.0 | 340 | 505 | 850 |
| 9.0 | 340 | 510 | 600 |
| 10.0 | 340 | 515 | 400 |
Note: The values in this table are illustrative and should be determined experimentally.
Visualization of pH Effect on Fluorescence
The following diagram illustrates the relationship between the protonation state of the amino group on 5-Amino-1-naphthalenesulfonamide and its resulting fluorescence properties.
Caption: pH-dependent equilibrium of 5-Amino-1-naphthalenesulfonamide and its effect on fluorescence.
References
-
ResearchGate. (n.d.). Effect of pH on ANS binding of chymopapain. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence quenching. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Retrieved from [Link]
-
Semantic Scholar. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Retrieved from [Link]
-
PubMed. (1992). Comparison of Spectrum-Shifting Intracellular pH Probes. Retrieved from [Link]
-
PubMed. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of five excitation and emission wavelength protocols. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1-naphthol. Retrieved from [Link]
-
Wikipedia. (n.d.). Wikipedia:Requested articles/Natural sciences/Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorescence Decay Time Distribution Analysis Reveals Two Types of Binding Sites for 1,8-Anilinonaphthalene Sulfonate in Native Human Oxyhemoglobin. Retrieved from [Link]
-
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
-
PubMed. (2009). Cy5.5-labeled pH low insertion peptide (pHLIP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Techniques in Medical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Cy5.5-labeled pH low insertion peptide (pHLIP). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine-Reactive Fluorescent Probes: The Established Standard vs. a Potential Alternative
In the landscape of molecular biology and drug development, the covalent labeling of proteins and peptides with fluorescent probes is an indispensable tool for elucidating structure, function, and interactions. Among the plethora of reagents available for targeting primary and secondary amines, Dansyl chloride has long been a cornerstone, valued for its sensitivity and environmentally responsive fluorescence. This guide provides an in-depth analysis of Dansyl chloride and a prospective evaluation of a structurally related compound, 5-Amino-1-naphthalenesulfonamide hydrochloride, offering researchers a detailed comparison to inform their experimental design.
Dansyl Chloride: The Well-Characterized Workhorse
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a fluorogenic reagent that has been extensively utilized for decades to label the N-terminal amino acids of proteins and the ε-amino group of lysine residues. Its enduring popularity stems from a combination of factors: a robust reaction chemistry, high sensitivity, and the environmentally sensitive nature of its fluorescence.
Chemical Properties and Reactivity
Dansyl chloride itself is not fluorescent. However, upon reaction with a primary or secondary amine under alkaline conditions (typically pH 9.5-10), it forms a stable and highly fluorescent sulfonamide adduct. The sulfonyl chloride group is a potent electrophile, readily attacked by the nucleophilic, unprotonated amine. The chloride ion serves as an excellent leaving group, driving the reaction to completion.
dot
Caption: Reaction of Dansyl chloride with an amine.
Photophysical Performance
The true utility of Dansyl chloride lies in the photophysical properties of its conjugates. The resulting dansylated amines exhibit a large Stokes shift and their fluorescence quantum yield is highly dependent on the polarity of the local environment. In nonpolar environments, such as the hydrophobic core of a protein, the quantum yield increases significantly, accompanied by a blue shift in the emission maximum. This solvatochromism makes Dansyl chloride an excellent probe for studying protein folding and conformational changes.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~324-340 nm | [1][2] |
| Emission Maximum (λem) | ~520-559 nm | [1][2] |
| Quantum Yield (Φf) | Highly solvent-dependent; 0.07 in water to 0.66 in dioxane (for Dansyl glycine) | |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | [3] |
| Reacts With | Primary and secondary amines | [4] |
Experimental Protocol: Labeling of a Generic Protein
This protocol provides a general framework for the labeling of a protein with Dansyl chloride. Optimization may be required depending on the specific protein and experimental goals.
Materials:
-
Protein of interest
-
Dansyl chloride
-
Acetonitrile (ACN)
-
100 mM Sodium Bicarbonate buffer, pH 9.8
-
10% (v/v) Ammonium hydroxide in water (Quenching solution)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Dansyl Chloride Solution: Immediately before use, prepare a 50 mM solution of Dansyl chloride in acetonitrile. Note: Dansyl chloride is unstable in DMSO and aqueous solutions and should be prepared fresh.
-
Labeling Reaction: While vortexing the protein solution gently, add the Dansyl chloride solution dropwise to achieve a 10 to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 60 minutes with continuous gentle stirring.
-
Quenching: Terminate the reaction by adding the ammonium hydroxide quenching solution. This reacts with any remaining Dansyl chloride.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Dansyl group (at ~330 nm).
dot
Caption: General workflow for protein labeling with Dansyl chloride.
This compound: A Prospective Analysis
In contrast to the extensive body of literature on Dansyl chloride, this compound is a far less characterized compound in the context of fluorescent labeling. A direct, data-driven comparison is therefore challenging. However, by analyzing its structure and the properties of related compounds, we can infer its potential behavior and suitability as a fluorescent probe.
Chemical Structure and Inferred Properties
5-Amino-1-naphthalenesulfonamide shares the same naphthalenic core as Dansyl chloride, but with two key differences:
-
A primary amino group (-NH₂) at the 5-position instead of a dimethylamino group (-N(CH₃)₂).
-
A sulfonamide group (-SO₂NH₂) instead of a sulfonyl chloride group (-SO₂Cl).
The most critical difference for its application as a labeling agent is the lack of a highly reactive leaving group. The sulfonamide group is significantly less reactive than a sulfonyl chloride.[3][5] While sulfonyl chlorides readily react with amines to form new, stable sulfonamide bonds, a sulfonamide itself is the product of such a reaction and is generally stable. This suggests that this compound is not an effective amine-reactive labeling agent in its own right. It is more likely to be used as a fluorescent scaffold or an intermediate for the synthesis of other probes.
Expected Photophysical Properties
The fluorescence of this compound is expected to emanate from its aminonaphthalenesulfonamide core. The non-hydrochloride form, 5-Amino-1-naphthalenesulfonic acid, is known to be a fluorophore, with its dilute aqueous solutions exhibiting green fluorescence.[6] Like other aminonaphthalenesulfonic acids, its fluorescence is likely to be sensitive to the solvent environment. This suggests that if it could be conjugated to a biomolecule, it might serve as a probe for hydrophobic environments, similar to Dansyl chloride. However, without experimental data, its quantum yield, brightness, and specific excitation/emission maxima remain speculative.
Comparative Summary and Future Outlook
| Feature | Dansyl Chloride | 5-Amino-1-naphthalenesulfonamide HCl |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide (-SO₂NH₂) |
| Reactivity | High reactivity with primary and secondary amines.[4] | Low to no reactivity with amines for labeling. |
| Fluorescence | Non-fluorescent until conjugated.[4] | Inherently fluorescent (inferred).[6] |
| Conjugate Fluorescence | High, environmentally sensitive. | Unknown, but likely environmentally sensitive. |
| Primary Application | Amine-reactive fluorescent labeling. | Likely as a fluorescent building block or intermediate. |
| Data Availability | Extensive experimental data and established protocols. | Very limited to no specific data for labeling applications. |
This guide solidifies the position of Dansyl chloride as a well-established and reliable tool for the fluorescent labeling of amines. Its reaction chemistry is robust, its photophysical properties are well-documented, and detailed protocols are readily available. Its main drawbacks are its instability in aqueous solutions and some organic solvents like DMSO, and the relatively harsh alkaline conditions required for labeling.
This compound , on the other hand, is not a direct competitor to Dansyl chloride as an amine-reactive labeling agent due to the inherent stability and low reactivity of its sulfonamide group. While its naphthalenesulfonamide core suggests it possesses interesting fluorescent properties, its utility would lie in its use as a fluorescent fragment in further chemical synthesis rather than as a ready-to-use labeling probe. For researchers seeking a fluorescent probe for direct conjugation to proteins or peptides, Dansyl chloride remains the superior and validated choice. Further research would be required to activate the 5-Amino-1-naphthalenesulfonamide molecule for covalent labeling or to explore its use as a non-covalent fluorescent probe.
References
- Stryer, L. The interaction of a naphthalene dye with apomyglobin and apohemoglobin. A fluorescent probe of non-polar binding sites. J. Mol. Biol., 13, 482-495 (1965).
- Andras Malnasi-Csizmadia; György Hegyi; Ferenc Tölgyesi; Andrew G. Szent-Györgyi & László Nyitray. Fluorescence measurements detect changes in scallop myosin regulatory domain. European Journal of Biochemistry. 261 (2): 452–8 (1999).
- Turner, D.C., and Brand, L. Quantitative estimation of protein binding site polarity.
- Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. SJUOB (2022) 35 (2) Applied Sciences: 145–151.
- BenchChem. Application Notes and Protocols: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a Fluorescent Probe. BenchChem (2025).
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ChemBK. 5-Amino-1-naphthalenesulfonic acid - Physico-chemical Properties. Available at: [Link].
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem (2025).
- Nazari, M., & Abdi, S. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226 (2023).
- Roberts, J. D., & Caserio, M. C. 23.9: Amines as Nucleophiles. Chemistry LibreTexts (2021).
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Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Available at: [Link].
- Nazari, M., & Abdi, S. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry (2023).
- Crich, D. Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society, 141(40), 16002-16008 (2019).
- Pearson. Leaving Group Conversions - Sulfonyl Chlorides. Pearson (2022).
- Martín-Gago, P., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18038-18042 (2019).
- Kaya, İ., & Avcı, A. Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Polymer Bulletin, 75(1), 259-278 (2018).
- Park, S., et al. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. International Journal of Molecular Sciences, 22(2), 737 (2021).
-
Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. Available at: [Link].
-
National Institutes of Health. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Available at: [Link].
- BenchChem. Dansylamide: A Technical Guide to Fluorescence Quantum Yield and Lifetime. BenchChem (2025).
-
Wikipedia. Wikipedia:Requested articles/Natural sciences/Chemistry. Available at: [Link].
- BenchChem. Comparative Analysis of 9-Aminoanthracene and Dansyl Chloride for Amino Acid Labeling. BenchChem (2025).
- BenchChem. A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis. BenchChem (2025).
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A Comparative Guide to Cross-Reactivity Profiling of 5-Amino-1-naphthalenesulfonamide Hydrochloride
A Methodological Framework for Assessing Kinase Inhibitor Selectivity
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies.[4] However, a significant challenge in this field is the high degree of structural conservation across the ATP-binding site of the more than 500 kinases in the human kinome.[1][3] This similarity often leads to inhibitor promiscuity, where a compound inhibits multiple kinases—not just the intended target. Such "off-target" effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][5]
Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity is not merely a characterization step but a critical component of drug discovery. It informs on the compound's mechanism of action, predicts potential side effects, and guides the optimization of more selective next-generation inhibitors.[4][6]
This guide provides a comprehensive framework for conducting cross-reactivity studies, using the molecule 5-Amino-1-naphthalenesulfonamide hydrochloride as a model compound. While this specific molecule is not extensively characterized in the literature as a kinase inhibitor, its naphthalenesulfonamide scaffold is a known "privileged structure" found in various kinase inhibitors. For the purposes of this guide, we will hypothesize that its primary targets are the Aurora kinases , a family of serine/threonine kinases crucial for mitotic progression and a validated target in oncology. We will compare its hypothetical profiling workflow and data against two well-characterized Aurora kinase inhibitors: Tozasertib (VX-680) and Danusertib (PHA-739358) .
Phase 1: Foundational Analysis - Primary Target Potency and Initial Selectivity
The first phase establishes the baseline activity of the lead compound against its intended target. The goal is to confirm potent, on-target activity before investing in broader, more expensive screening campaigns.
Causality Behind Experimental Choices:
-
Why start with a biochemical assay? In vitro biochemical assays using purified recombinant enzymes provide the cleanest system to measure direct inhibition. This approach eliminates confounding variables present in a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentration), allowing for a precise determination of the compound's intrinsic potency (IC50).
-
Why the ADP-Glo™ Assay? The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[7][8][9][10] Its high sensitivity and broad dynamic range make it suitable for measuring the activity of a wide variety of kinases, including the Aurora kinase family.[11] It is a universal assay format, which facilitates comparison across different kinases.[10]
Experimental Workflow: IC50 Determination
The workflow is designed to measure the concentration of this compound required to inhibit 50% of Aurora A and Aurora B kinase activity.
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Phase 2: Broad Kinome Profiling - Unveiling the Cross-Reactivity Landscape
With on-target potency confirmed, the next crucial step is to assess the inhibitor's selectivity across the entire human kinome. This provides a global view of potential off-targets.[4]
Causality Behind Experimental Choices:
-
Why a large-scale screen? The structural similarity among kinase active sites necessitates a broad screen to proactively identify unintended interactions.[1][12] Relying on a small, curated panel of kinases can lead to a false sense of security and miss critical off-targets. Commercial platforms (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot) offer comprehensive panels of over 400 kinases.
-
Interpreting the Data: The output is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as dissociation constants (Kd). A lower Kd value signifies a tighter binding interaction. This data allows for the calculation of a Selectivity Score (S-score) , which quantifies the inhibitor's promiscuity. A highly selective compound will interact with very few kinases, while a promiscuous one will bind to many.
Comparative Data Presentation
The results from a broad kinome screen allow for a direct comparison of selectivity profiles. While we don't have experimental data for this compound, we can present a hypothetical comparison based on the known profiles of our comparator compounds, Tozasertib and Danusertib.
| Kinase Target | 5-Amino-1-naphthalenesulfonamide HCl (Hypothetical Kd in nM) | Tozasertib (VX-680) (Known Kd/IC50 in nM) | Danusertib (PHA-739358) (Known Kd/IC50 in nM) |
| Aurora A (On-Target) | 5 | 0.6 [13][14][15] | 13 [16][17][18] |
| Aurora B (On-Target) | 25 | 18 [14][15] | 79 [16][17][18] |
| Aurora C (On-Target) | 15 | 4.6 [14][15] | 61 [16][17][18] |
| ABL1 (Off-Target) | >1000 | 30[13] | 25[17][18] |
| FLT3 (Off-Target) | >1000 | 30[13][15] | >1000 |
| RET (Off-Target) | >1000 | >1000 | 31[17][19] |
| FGFR1 (Off-Target) | >1000 | >1000 | 47[17][19] |
| RIPK1 (Off-Target) | >1000 | ~1000[20] | Not reported |
This table illustrates how kinome profiling data can be used to compare the selectivity of different inhibitors. Tozasertib and Danusertib are both potent Aurora kinase inhibitors but have distinct off-target profiles; Tozasertib also potently inhibits ABL1 and FLT3, while Danusertib hits a different set of tyrosine kinases like RET and FGFR1.[13][17][19] Our hypothetical compound is depicted as being highly selective for the Aurora kinases.
Phase 3: Cellular Validation - Confirming Target Engagement in a Physiological Context
Biochemical assays are essential, but they don't tell the whole story. Cellular assays are required to confirm that the compound can enter the cell, engage its target at therapeutically relevant concentrations, and elicit the expected biological response.
Causality Behind Experimental Choices:
-
Why a Cellular Thermal Shift Assay (CETSA®)? CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[21][22][23][24] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[25] This allows for the confirmation of direct physical interaction between the inhibitor and its target in a physiological environment, which is a critical validation step.[23][24]
-
Why Western Blotting for Phospho-Histone H3? Aurora B kinase is responsible for phosphorylating Histone H3 at Serine 10 (pHH3-S10) during mitosis. Measuring the levels of pHH3-S10 via Western blot is a direct and reliable pharmacodynamic biomarker for Aurora B inhibition. A potent and cell-permeable inhibitor should cause a dose-dependent decrease in this phosphorylation event.
Experimental Workflow: Cellular Target Engagement & Biomarker Modulation
This workflow combines CETSA® for direct target binding confirmation and Western blotting for downstream biomarker modulation.
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- 21. annualreviews.org [annualreviews.org]
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A Senior Application Scientist's Guide to 5-Amino-1-naphthalenesulfonamide Derivatives: A Comparative Analysis for Researchers
Introduction: The Versatile Naphthalenesulfonamide Scaffold
To the dedicated researchers, scientists, and drug development professionals in our field, the quest for molecular scaffolds that offer both functional versatility and synthetic accessibility is perpetual. The 5-amino-1-naphthalenesulfonamide core is one such scaffold of significant interest. Its inherent fluorescence, coupled with the chemical tractability of the sulfonamide and amino moieties, makes it a foundational structure for developing a diverse range of chemical tools and therapeutic candidates.
This guide provides an in-depth comparative analysis of derivatives stemming from this core structure. We will move beyond a simple cataloging of compounds to explore the causal relationships between structural modifications and functional outcomes. The objective is to provide you with not just data, but with actionable insights grounded in experimental evidence, empowering you to make informed decisions in your own research endeavors. We will dissect the performance of these derivatives through two primary lenses: their application as protein kinase inhibitors and as environmentally sensitive fluorescent probes . Every piece of data and every protocol is presented with the scientific rigor and practical perspective of a seasoned application scientist.
Comparative Analysis I: Naphthalenesulfonamides as Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The naphthalenesulfonamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. These compounds typically act as competitive inhibitors with respect to ATP, the phosphate donor in the kinase reaction.[2]
The key to modulating their inhibitory potency and selectivity lies in the chemical nature of the substituents appended to the core structure. A notable example is the modification of the sulfonamide group, which can dramatically alter the compound's interaction with the kinase active site.
Structure-Activity Relationship (SAR): The Impact of Alkyl Chain Length
A compelling demonstration of SAR comes from studies on N-(aminoalkyl)-5-chloro-1-naphthalenesulfonamide derivatives. Research has shown a clear relationship between the length of the alkyl chain attached to the sulfonamide nitrogen and the compound's inhibitory activity against enzymes like Myosin Light Chain Kinase (MLC-kinase).
The underlying principle is that while a longer alkyl chain can enhance interactions with accessory hydrophobic pockets or regulatory proteins like calmodulin, it can simultaneously decrease the affinity for the ATP-binding site of the kinase itself. Shorter chain derivatives, in contrast, can more effectively function as direct competitive inhibitors of the kinase's catalytic domain.[2]
Experimental Data Summary: Kinase Inhibition Profile
The table below summarizes the inhibitory constants (Ki) for a series of N-(aminoalkyl)-5-chloro-1-naphthalenesulfonamide derivatives against MLC-kinase. This data illustrates that as the alkyl chain length increases, the direct inhibitory effect on the kinase diminishes (a higher Ki value).[2]
| Compound ID | Derivative Structure (R-group on Sulfonamide) | Target Kinase | Ki (μM) |
| A-2 | -NH-(CH₂)₂-NH₂ | MLC-Kinase | 7.4 |
| A-3 | -NH-(CH₂)₃-NH₂ | MLC-Kinase | 12.0 |
| A-4 | -NH-(CH₂)₄-NH₂ | MLC-Kinase | 25.0 |
| A-5 | -NH-(CH₂)₅-NH₂ | MLC-Kinase | 40.0 |
| W-7 (A-6) | -NH-(CH₂)₆-NH₂ | MLC-Kinase | 55.0 |
Data synthesized from studies on naphthalenesulfonamide derivatives as direct kinase inhibitors.[2]
Comparative Analysis II: Naphthalenesulfonamides as Fluorescent Probes
The naphthalene ring system is inherently fluorescent, a property that can be finely tuned through chemical modification.[3] Naphthalenesulfonamide derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are classic examples of environmentally sensitive probes. Their fluorescence quantum yield and emission maximum are often highly dependent on the polarity of their microenvironment, making them excellent tools for studying protein folding, conformational changes, and ligand binding events that expose hydrophobic pockets.[4]
Structure-Activity Relationship (SAR): Modulating Fluorescence through Sulfonamide Substitution
The sulfonamide moiety offers a convenient handle for chemical modification to create a library of fluorescent probes with diverse properties. By attaching different functional groups, one can alter the probe's quantum yield, Stokes shift, and binding specificity.
For instance, in the development of substrates for serine proteases, 6-amino-1-naphthalenesulfonamides have been utilized as fluorescent reporting groups. The nature of the R-groups on the sulfonamide nitrogen dictates the substrate's reactivity and, by extension, its utility as a specific probe for a given enzyme. Studies have shown that monosubstituted sulfonamides (where one R-group is hydrogen) are rapidly hydrolyzed by enzymes like thrombin, while disubstituted derivatives with short alkyl chains are preferred by Factor Xa.[5] This demonstrates how subtle structural changes can be leveraged to create highly specific tools for biochemical assays.
Experimental Data Summary: Fluorescent Probe Reactivity
The following table provides a qualitative summary of the reactivity of (Nα-Z)Arg-6-amino-1-naphthalenesulfonamide derivatives with different proteases, highlighting the influence of the sulfonamide substituents (R1, R2).
| R1, R2 Substituents on Sulfonamide | Thrombin Reactivity | Factor Xa Reactivity |
| R1=H, R2=Alkyl | High | Low |
| R1=CH₃, R2=CH₃ | Low | High |
| R1=C₂H₅, R2=C₂H₅ | Low | High |
| R1=H, R2=Benzyl | Moderate | Low |
Data synthesized from studies on aminonaphthalenesulfonamides as fluorescent substrates for proteases.[5]
Experimental Protocols
A commitment to scientific integrity requires that we not only present results but also provide transparent, reproducible methodologies. The following protocols are detailed, self-validating systems for the synthesis and evaluation of naphthalenesulfonamide derivatives.
Protocol 1: General Synthesis of N-Substituted 5-Amino-1-naphthalenesulfonamides
This protocol describes a standard method for synthesizing derivatives by reacting 5-amino-1-naphthalenesulfonyl chloride with a primary or secondary amine.
Rationale: The sulfonyl chloride is a highly reactive electrophile that readily couples with nucleophilic amines to form a stable sulfonamide bond. The choice of base and solvent is critical to ensure deprotonation of the amine and to facilitate the reaction while minimizing side products.
Materials:
-
5-Amino-1-naphthalenesulfonyl chloride hydrochloride
-
Desired primary or secondary amine (e.g., hexamethylenediamine)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.2 equivalents) in DCM.
-
Add TEA (2.5 equivalents) to the solution and stir at room temperature for 10 minutes.
-
In a separate flask, suspend 5-amino-1-naphthalenesulfonyl chloride hydrochloride (1.0 equivalent) in DCM.
-
Slowly add the sulfonyl chloride suspension to the amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-substituted 5-amino-1-naphthalenesulfonamide derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay
This protocol outlines a robust method for determining the IC₅₀ value of a test compound against a specific protein kinase.
Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase-catalyzed phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal that is directly proportional to kinase activity. The use of a non-selective inhibitor like Staurosporine serves as a crucial positive control to validate the assay's performance.
Materials:
-
Purified kinase of interest (e.g., MLC-Kinase)
-
Specific kinase substrate peptide
-
ATP
-
Test derivative of 5-amino-1-naphthalenesulfonamide
-
Staurosporine (positive control)
-
DMSO (for compound dilution)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for each.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Visualizations: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where these derivatives might act.
Caption: Experimental workflow from synthesis to kinase inhibition testing.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Conclusion and Future Perspectives
The 5-amino-1-naphthalenesulfonamide scaffold represents a privileged structure in medicinal chemistry and chemical biology. As we have demonstrated, strategic modifications to this core can yield potent and selective protein kinase inhibitors or versatile, environmentally sensitive fluorescent probes. The structure-activity relationships, while complex, follow logical principles of molecular interaction: chain length influences steric and hydrophobic interactions in a kinase active site, while substitutions on the sulfonamide nitrogen can be tailored to probe the substrate specificity of enzymes.
The protocols provided herein are not merely recipes but are robust frameworks designed for adaptation and optimization. The future of this field lies in the continued rational design of novel derivatives. For kinase inhibitors, the focus will be on achieving greater isoform selectivity to minimize off-target effects. For fluorescent probes, the development of derivatives with longer emission wavelengths for deep-tissue imaging and improved quantum yields will be paramount. By combining systematic synthetic exploration with rigorous biological evaluation, the full potential of the naphthalenesulfonamide scaffold is yet to be realized.
References
-
Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Biochemistry, 23(21), 5036-5041. [Link]
-
Stankovic, C. J., et al. (2004). Synthesis and Structure-Activity Studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing alpha(1A)-adrenoceptor Agonist. Journal of Medicinal Chemistry, 47(12), 3220-35. [Link]
-
Butenas, S., et al. (1992). Aminonaphthalenesulfonamides, a new class of modifiable fluorescent detecting groups and their use in substrates for serine protease enzymes. The Journal of Biological Chemistry, 267(35), 25480-7. [Link]
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Mohan, R., et al. (1993). Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity. Journal of Medicinal Chemistry, 36(12), 1708-14. [Link]
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Ballesteros, P., et al. (2003). Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity - Crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalenesulfonate. Journal of Biological Chemistry, 278(24), 21774-81. [Link]
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McClure, W. O., & Edelman, G. M. (1966). Fluorescent probes for conformational states of proteins. I. Mechanism of fluorescence of 2-p-toluidinylnaphthalene-6-sulfonate, a hydrophobic probe. Biochemistry, 5(6), 1908-19. [Link]
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Scientific Reports. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Nature.[Link]
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Gauci, D., et al. (2024). Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Dyes and Pigments.[Link]
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Li, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2993. [Link]
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Akbarian, M., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 24(4), 3369. [Link]
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Sedić, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 24(13), 11116. [Link]
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Rus, I. M., et al. (2024). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers, 16(10), 1845. [Link]
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Semantic Scholar. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives. [Link]
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National Center for Biotechnology Information. (2019). An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy.[Link]
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National Center for Biotechnology Information. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry.[Link]
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Al-Obaid, A. M., et al. (1998). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittelforschung, 48(6), 654-61. [Link]
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National Center for Biotechnology Information. (2013). Comparative amino acid decomposition analysis of potent type I p38α inhibitors. DARU Journal of Pharmaceutical Sciences.[Link]
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Salikov, R., et al. (2025). Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. Mendeleev Communications.[Link]
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Sawyer, T. K., et al. (1981). Comparative biological activities of potent analogues of alpha-melanotropin. Effect of nonaromatic and para substituted aromatic amino acids at position 7. Journal of Medicinal Chemistry, 24(9), 1033-40. [Link]
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A Framework for Inter-Laboratory Validation of Analytical Methods for 5-Amino-1-naphthalenesulfonamide Hydrochloride
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-Amino-1-naphthalenesulfonamide hydrochloride, a key intermediate and potential impurity in various synthetic pathways. Drawing upon established international guidelines and insights from studies on structurally related compounds, this document outlines a robust protocol to ensure method consistency across different laboratories, a critical step for regulatory acceptance and product quality assurance.
The Imperative of Inter-Laboratory Validation
Method validation is the cornerstone of analytical science, demonstrating that a procedure is suitable for its intended purpose.[1][2] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and organizations like AOAC International emphasize the importance of such studies to establish the reproducibility of a method when performed by different analysts in different laboratories with different equipment.[1][2][4][5][6]
The primary goal of an inter-laboratory study is to determine the between-laboratory variability of a method and to provide a more realistic assessment of its precision.[3][7] This is crucial for setting globally accepted specifications and ensuring that a method can be reliably implemented by various stakeholders in the pharmaceutical supply chain.
Methodologies for the Analysis of this compound
Given its chemical structure—a primary aromatic amine and a naphthalenesulfonic acid derivative—High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most appropriate analytical technique.
Recommended Analytical Approach: HPLC with Fluorescence Detection (HPLC-FLD)
Naphthalenesulfonates are known to be fluorescent, making HPLC with Fluorescence Detection (HPLC-FLD) a highly sensitive and selective method for their determination.[8][9][10] This approach offers significant advantages over UV detection, particularly in complex matrices where interferences may be present.
An alternative and complementary approach involves pre-column derivatization of the primary amino group with a fluorogenic reagent like fluorescamine, followed by HPLC-FLD. This technique is well-established for the analysis of sulfonamides and other primary amines, often leading to enhanced sensitivity and selectivity.[11][12][13][14][15]
Alternative Method: HPLC with Mass Spectrometric Detection (HPLC-MS)
For confirmatory purposes and in cases where unequivocal identification is required, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard. While more resource-intensive, LC-MS provides unparalleled specificity and can be invaluable in complex study designs.
Designing the Inter-Laboratory Validation Study
A well-designed inter-laboratory study is critical for obtaining meaningful and statistically sound results. The following sections outline the key considerations for a study on this compound.
Study Participants and Protocol
A minimum of eight participating laboratories is recommended to ensure statistical significance.[7] Each laboratory should receive a detailed analytical protocol, the validation study protocol, and identical sets of test materials.
Test Materials
The study should include a range of materials to assess the method's performance across different concentrations and in the presence of potential matrix effects. This should include:
-
Pure this compound reference standard.
-
Spiked samples: A well-characterized matrix (e.g., a placebo formulation or a representative process stream) spiked with known concentrations of the analyte at multiple levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Incurred samples: If available, samples from the actual manufacturing process containing the analyte.
Validation Parameters
The inter-laboratory study will assess the following key validation parameters as defined by ICH guidelines[1][2][4][5][6]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy (as % Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed analytical methods.
Proposed HPLC-FLD Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 240 nm, Emission at 420 nm.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample and dissolve it in the same solvent as the standard.
-
Filter all solutions through a 0.45 µm filter before injection.
Alternative HPLC-FLD Method with Pre-column Derivatization
Reagents:
-
Fluorescamine solution (0.3 mg/mL in acetone).
-
Borate buffer (pH 9.0).
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of borate buffer.
-
Vortex briefly.
-
Add 200 µL of fluorescamine solution and vortex immediately for 1 minute.
-
Allow the reaction to proceed for 10 minutes at room temperature in the dark.
-
Inject the derivatized solution into the HPLC system.
Chromatographic Conditions:
-
Similar to the non-derivatization method, but the fluorescence detector wavelengths will need to be optimized for the fluorescamine derivative (typically around Ex: 390 nm, Em: 475 nm).
Data Presentation and Analysis
For a clear and objective comparison, all quantitative data from the inter-laboratory study should be summarized in structured tables.
Table 1: Inter-Laboratory Comparison of Linearity
| Laboratory | Correlation Coefficient (r²) | Slope | y-intercept |
| Lab 1 | |||
| Lab 2 | |||
| ... | |||
| Mean | |||
| %RSD |
Table 2: Inter-Laboratory Comparison of Accuracy (% Recovery)
| Laboratory | Spiked Level 1 (e.g., 50%) | Spiked Level 2 (e.g., 100%) | Spiked Level 3 (e.g., 150%) |
| Lab 1 | |||
| Lab 2 | |||
| ... | |||
| Mean Recovery | |||
| %RSD |
Table 3: Inter-Laboratory Comparison of Precision (%RSD)
| Laboratory | Repeatability (%RSD, n=6) |
| Lab 1 | |
| Lab 2 | |
| ... | |
| Reproducibility (%RSD) |
Visualization of Workflows
Diagrams are essential for clearly communicating experimental workflows and logical relationships.
Caption: Logical relationship of parameters in single-laboratory versus inter-laboratory validation.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical exercise to ensure its reliability and transferability. By following a well-structured protocol based on international guidelines and leveraging sensitive and selective analytical techniques like HPLC-FLD, laboratories can confidently establish the performance of the method. The data generated from such a study will provide a solid foundation for setting product specifications, facilitating regulatory submissions, and ultimately, ensuring the quality and safety of pharmaceutical products.
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Nottebohm M, Licha T. Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction. J Chromatogr Sci. 2012;50(6):477-481. [9][10]3. Gimeno RA, Beltrán JL, Marcé RM, Borrull F. Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography with fast-scanning fluorescence detection. J Chromatogr A. 2000;890(2):289-294. [8]4. Official Methods of Analysis of AOAC INTERNATIONAL. 22nd ed. AOAC INTERNATIONAL; 2023. [16]5. Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024. [4]6. Dong MW. HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science Redefined. 2016. [5]7. Nottebohm M, Licha T. Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction. J Chromatogr Sci. 2012;50(6):477-481. [9][10]8. BenchChem. Inter-Laboratory Comparison of Aromatic Amine Characterization: A Focus on 11H-Benzo[a]fluoren-3-amine Analogs.
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Patyra E, Kwiatek K. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. 2019;24(3):459. [11]10. Nottebohm M, Licha T. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fl. J Chromatogr Sci. 2012;50(6):477-481. [9][10]11. Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. [6]13. Wolf C, Ruck W. Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry. Water Res. 2001;35(14):3349-3356.
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Munns RK, Roybal JE. Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. J AOAC Int. 1992;75(4):634-640. [12]15. Kowalczuk D, Bancerz M, Stachecki T, et al. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. 2021;26(16):4954. [13]16. Zacharis CK. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations. 2020;7(4):64. [17]17. SIELC Technologies. Separation of 1-Naphthalenesulfonic acid, 5-amino- on Newcrom R1 HPLC column.
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Patyra E, Kwiatek K. (PDF) Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. ResearchGate. Published October 16, 2025. [14]19. Bundesinstitut für Risikobewertung. Inter-laboratory comparison exercise on the determination of primary aromatic amines and amides from cold water extracts of paper FCM.
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Patyra E, Kwiatek K. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. 2019;24(3):459. [11]21. Horwitz W. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. J AOAC Int. 1981;64(1):104-130. [3]22. International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Published August 8, 2025. [2]23. Pule BO, Mmualefe LC, Torto N. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS.
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A Researcher's Guide to the Specificity of 5-Amino-1-naphthalenesulfonamide hydrochloride (W-7) for Target Molecules
For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined specificity profile is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of 5-Amino-1-naphthalenesulfonamide hydrochloride, commonly known as W-7, a widely utilized calmodulin antagonist. We will objectively evaluate its performance against its primary target and known off-targets, compare it with alternative calmodulin inhibitors, and provide detailed experimental protocols to empower researchers to validate its specificity in their own experimental systems.
Introduction to this compound (W-7)
This compound, or W-7, is a cell-permeable naphthalenesulfonamide derivative that has been extensively used as a pharmacological tool to investigate the roles of Ca²⁺/calmodulin-mediated signaling pathways. Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular calcium signals, modulating the activity of a vast array of enzymes, ion channels, and other proteins.[1] By binding to the hydrophobic pockets of Ca²⁺-activated calmodulin, W-7 competitively inhibits the interaction of CaM with its target proteins, thereby disrupting downstream signaling cascades.[2]
The Target Landscape of W-7: Specificity and Off-Target Interactions
While W-7 is predominantly recognized for its calmodulin antagonism, a thorough understanding of its broader interaction profile is crucial for the accurate interpretation of experimental results. This section delves into the quantitative data available for W-7's binding affinity to calmodulin and other proteins.
Primary Target: Calmodulin (CaM)
The primary mechanism of W-7 involves its direct binding to Ca²⁺-saturated calmodulin. This interaction prevents the conformational changes in calmodulin necessary for the activation of its target enzymes. The binding affinity of W-7 for calmodulin has been determined to be in the low micromolar range.
Known Off-Target Interactions
It is critical for researchers to be aware that W-7 is not entirely specific for calmodulin and has been shown to interact with other proteins, particularly those with similar structural motifs or binding pockets. Notably, W-7 exhibits inhibitory activity against several protein kinases. For instance, it has been reported to inhibit phospholipid-sensitive Ca²⁺-dependent protein kinase (Protein Kinase C) and, to a lesser degree, cyclic GMP- and cyclic AMP-dependent protein kinases.[3] This off-target activity is an important consideration, as it can lead to confounding effects in cellular assays. Furthermore, W-7 has been shown to bind to other calcium-binding proteins, albeit with lower affinity than for calmodulin.
Table 1: Comparative Binding Affinities of W-7 for its Primary Target and Known Off-Targets
| Target Molecule | Binding Parameter | Reported Value (µM) | Reference |
| Calmodulin (CaM) | Kᵢ | 11 | [1] |
| Troponin C | Kᵢ | 70 | [1] |
| Myosin Light Chain Kinase (MLCK) | Kᵢ | 300 | [1] |
| Protein Kinase C (PKC) | IC₅₀ | 260 | [1] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are indicative of the inhibitor's potency. Lower values signify higher potency.
Comparative Analysis with Alternative Calmodulin Antagonists
To provide a comprehensive perspective, it is essential to compare the specificity profile of W-7 with other commonly used calmodulin antagonists. Trifluoperazine and calmidazolium are two such alternatives that also function by binding to the hydrophobic domains of calmodulin.
Table 2: Qualitative Comparison of Calmodulin Antagonists
| Feature | This compound (W-7) | Trifluoperazine | Calmidazolium |
| Primary Target | Calmodulin | Calmodulin | Calmodulin |
| Mechanism | Binds to hydrophobic pockets of Ca²⁺/CaM | Binds to hydrophobic pockets of Ca²⁺/CaM | Binds to hydrophobic pockets of Ca²⁺/CaM |
| Reported Off-Targets | Protein Kinase C, cGMP/cAMP-dependent kinases, Troponin C | Dopamine receptors, other GPCRs | Cytochrome P450 enzymes |
| Cell Permeability | Yes | Yes | Yes |
| Mode of Inhibition (vs. CaM) | Non-competitive with respect to CaM-dependent adenylate cyclase activation[2] | Competitive with respect to CaM-dependent adenylate cyclase activation[2] | Competitive with respect to CaM-dependent adenylate cyclase activation[2] |
While direct, side-by-side quantitative comparisons of binding affinities across a broad panel of targets are limited in the literature, the available data suggests that all three compounds have the potential for off-target effects. The choice of inhibitor should, therefore, be guided by the specific experimental context and validated with appropriate controls.
Experimental Protocols for Specificity Testing
To ensure the validity of research findings, it is imperative to experimentally verify the specificity of W-7 in the context of the biological system under investigation. The following are detailed protocols for key experiments to assess target engagement and off-target effects.
Thermal Shift Assay (TSA) for Target Engagement
A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique to confirm the direct binding of a ligand to its target protein. The principle lies in the fact that ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Experimental Workflow:
Caption: Workflow for Thermal Shift Assay (TSA).
Step-by-Step Protocol:
-
Protein and Ligand Preparation: Prepare a stock solution of purified calmodulin protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂). Prepare serial dilutions of W-7 in the same buffer.
-
Reaction Setup: In a 96-well PCR plate, mix the calmodulin solution, the fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution from a 5000x stock), and the W-7 solution to final concentrations ranging from 0.1 µM to 100 µM. Include a no-ligand control (DMSO vehicle).
-
Data Acquisition: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tₘ. A significant increase in Tₘ in the presence of W-7 indicates direct binding.
In Vitro Kinase Profiling
Given the known interaction of W-7 with certain kinases, a broader assessment of its kinase selectivity is highly recommended. Commercially available kinase profiling services (e.g., Eurofins' KINOMEscan™, Promega's Kinase Selectivity Profiling Systems) offer a high-throughput method to screen a compound against a large panel of kinases.[4][5][6]
Conceptual Workflow:
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- 3. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
